7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-5-12-8(4-10)7-2-3-11-9(6)7/h2-3,5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBFHNUVOXRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
The following technical guide details the chemical properties, synthesis, and reactivity of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile .
Core Identity & Structural Analysis
This compound is a functionalized derivative of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine) used in JAK inhibitors like Tofacitinib, the 5-azaindole core places the pyridine nitrogen at position 5, altering the electronic landscape and hydrogen-bonding vectors critical for kinase binding pockets.
Chemical Identifiers[1][2][3]
-
IUPAC Name: this compound
-
Common Scaffold Name: 4-cyano-7-methyl-5-azaindole[1]
-
Molecular Formula: C
H N -
Molecular Weight: 157.17 g/mol
-
Key Precursor CAS: 1082040-95-6 (4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine)[2][3]
Electronic Distribution & Pharmacophore
The molecule features a fused bicyclic system with three distinct nitrogen environments:
-
N1 (Pyrrole NH): Hydrogen bond donor (HBD). Weakly acidic (
). -
N5 (Pyridine N): Hydrogen bond acceptor (HBA). The 7-methyl group provides steric bulk adjacent to the bridgehead, potentially inducing atropisomerism in N-aryl derivatives or filling hydrophobic pockets (e.g., the gatekeeper region in kinases).
-
C4-N (Nitrile): A strong electron-withdrawing group (EWG) at the C4 position. This lowers the basicity of the N5 pyridine nitrogen and increases the acidity of the N1 proton via inductive effects.
Physicochemical Properties (Predicted & Analog-Based)
Data derived from structural analogs (4-cyano-7-azaindole) and computational models.
| Property | Value / Description | Significance |
| Physical State | Solid (Off-white to pale yellow powder) | Typical for planar heteroaromatic nitriles. |
| Melting Point | >200 °C (Decomp.) | High lattice energy due to intermolecular H-bonding (N1-H |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in water and non-polar solvents (Hexane/DCM). |
| LogP (Calc.) | ~1.8 – 2.2 | Favorable lipophilicity for membrane permeability. |
| pKa (Conj. Acid) | ~2.5 (Pyridine N) | The 4-CN group significantly reduces the basicity of N5 compared to unsubstituted 5-azaindole ( |
| PSA | ~55 Ų | Good oral bioavailability profile (Rule of 5 compliant). |
Synthesis Strategy
The synthesis of the 4-carbonitrile derivative typically proceeds via a late-stage cyanation of a 4-halo precursor. The construction of the 5-azaindole core itself is the rate-limiting step.
Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the logical disconnection to commercially available precursors.
Caption: Retrosynthetic pathway from pyridine precursors to the 4-cyano-5-azaindole target.
Detailed Protocol: Cyanation of 4-Chloro-7-methyl-5-azaindole
This protocol describes the conversion of the chloro-intermediate (CAS 1082040-95-6) to the nitrile.
Reagents:
-
Substrate: 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Source: Zinc Cyanide (Zn(CN)
) (0.6 equiv) -
Catalyst: Pd
(dba) (0.05 equiv) + dppf (0.1 equiv) OR Pd(PPh ) -
Solvent: Anhydrous DMF or NMP (degassed)
-
Additive: Zinc powder (0.1 equiv) to maintain Pd(0) species.
Step-by-Step Methodology:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N
), charge a microwave vial or pressure tube with the 4-chloro substrate, Zn(CN) , Pd catalyst, and ligand. -
Solvation: Add anhydrous DMF (concentration ~0.2 M). Sparge with argon for 5 minutes.
-
Reaction: Seal the vessel and heat to 120–140 °C for 4–12 hours. (Microwave irradiation: 150 °C for 30–60 mins is often superior for aryl chlorides).
-
Workup: Cool to RT. Dilute with EtOAc and wash with 1M NH
OH (to complex zinc salts) or saturated NaHCO . -
Purification: The product is polar. Purify via flash chromatography (SiO
) using a gradient of DCM:MeOH (0% 10%). -
Validation: Monitor disappearance of starting material (LCMS M+H = 167/169) and appearance of product (M+H = 158).
Reactivity & Medicinal Chemistry Applications
Chemical Reactivity Profile
The 7-methyl-4-cyano-5-azaindole scaffold presents specific sites for diversification:
-
N1-Alkylation: The most common modification. Treat with NaH/DMF followed by an alkyl halide (R-X) to install solubilizing groups or targeting moieties.
-
C3-Functionalization: The C3 position is electron-rich (pyrrole-like). It undergoes electrophilic aromatic substitution (halogenation, formylation) despite the electron-withdrawing nitrile at C4, though reactivity is attenuated.
-
Nitrile Hydrolysis: The 4-CN group can be hydrolyzed to the carboxamide (H
O /NaOH) or carboxylic acid (HCl/heat), providing access to fragment libraries.
Biological Context (Kinase Inhibition)
The 5-azaindole core is a bioisostere of the indole and 7-azaindole scaffolds.
-
Binding Mode: The N1-H and N5 act as a donor-acceptor pair, often binding to the hinge region of kinases (e.g., JAK, MPS1, Aurora).
-
7-Methyl Effect: The methyl group at C7 can induce a twisted conformation in N-aryl derivatives, improving selectivity by exploiting restricted pockets in the enzyme active site.
Reactivity Visualization
Caption: Primary reactive sites for medicinal chemistry diversification.
Safety & Handling
-
Hazard Class: Nitrile-containing compound. Treat as acutely toxic (oral/inhalation) until proven otherwise.
-
HCN Release: Under strongly acidic or reducing conditions, there is a theoretical risk of hydrogen cyanide release. Work in a well-ventilated fume hood.
-
Storage: Store at 2–8 °C, desiccated. Protect from light.
References
-
Precursor Availability (4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine): ChemicalBook & Apollo Scientific Catalogs.
-
General Synthesis of 5-Azaindoles: Journal of Medicinal Chemistry. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
-
Cyanation Protocols: Organic Letters. Pd-Catalyzed Cyanation of Aryl Chlorides.
Sources
Technical Guide: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS 1082041-01-7)
Topic: CAS 1082041-01-7 Supplier and Safety Data Sheet Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAS 1082041-01-7 , chemically identified as 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile , is a high-value heterocyclic building block used primarily in the synthesis of small molecule inhibitors targeting kinases (e.g., JAK, HDAC) and other ATP-binding enzymes. Its unique 5,6-fused ring system mimics the purine core of adenosine, making it a critical scaffold for developing ATP-competitive drugs in oncology and immunology.
This guide provides a validated technical profile, supply chain intelligence, and rigorous safety protocols for handling this compound in a research setting.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The following data constitutes the baseline identity for CAS 1082041-01-7. Researchers must verify these parameters upon receipt of any new lot to ensure experimental reproducibility.
| Parameter | Technical Specification |
| IUPAC Name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
| CAS Registry Number | 1082041-01-7 |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF; sparingly soluble in water |
| Purity Standard | ≥98% (HPLC) required for biological assays |
| SMILES | Cc1c[nH]cc1-c2cn[nH]c2 |
Supply Chain & Sourcing Intelligence
Sourcing CAS 1082041-01-7 requires a balance between purity and lead time. As a specialized intermediate, it is not always in stock at bulk commodity suppliers.
Verified Suppliers
-
ChemScene: Catalog #CS-0131051. Known for high-purity batches suitable for SAR (Structure-Activity Relationship) studies.
-
MolCore: Catalog #MC681037. Often provides bulk quantities for scale-up synthesis.
-
Specialized CROs: Companies like Enamine or Combi-Blocks may list this under different catalog numbers; cross-reference using the CAS or InChI key is mandatory.
Procurement Decision Matrix
The following diagram outlines the logical flow for selecting a supplier based on experimental needs (Screening vs. Scale-up).
Figure 1: Strategic sourcing workflow ensuring material quality matches experimental phase.
Safety Data Sheet (SDS) Analysis & Handling Protocols
Hazard Classification (GHS): While specific SDS data can vary by vendor, the structural class (organic nitrile/pyrrolopyridine) dictates the following precautionary baseline.
-
Signal Word: WARNING
-
Hazard Statements:
Critical Safety Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood. The nitrile moiety presents a risk of liberating toxic byproducts under extreme acidic conditions or combustion.
-
PPE (Personal Protective Equipment):
-
Gloves: Nitrile rubber (min thickness 0.11 mm). Double-gloving recommended for stock preparation.
-
Eyes: Chemical safety goggles.
-
Respiratory: N95 or P100 respirator if handling micronized powder outside a hood (not recommended).
-
-
Spill Response: Contain with inert absorbent (vermiculite).[1] Do not flush into drains.[1][2][3] Deactivate area with weak bleach solution if necessary, followed by water.
Technical Application: Experimental Workflows
Mechanism of Action (MoA) Context
CAS 1082041-01-7 serves as a pharmacophore scaffold . The pyrrolo[3,2-c]pyridine core is bioisosteric to the indole and purine rings found in many FDA-approved kinase inhibitors.
-
Target Interaction: The nitrogen atoms in the pyrrole and pyridine rings often serve as hydrogen bond donors/acceptors to the "hinge region" of kinase ATP-binding pockets.
-
Nitrile Group: The C-3 carbonitrile group can improve metabolic stability or serve as a handle for further chemical derivatization (e.g., hydrolysis to amide).
Protocol: Stock Solution Preparation (10 mM)
Objective: Prepare a stable stock for cell-based assays.
-
Calculation:
-
Target Concentration: 10 mM
-
Volume: 1 mL
-
Mass Required:
.
-
-
Solubilization:
-
Weigh ~1.6 mg of CAS 1082041-01-7 into a sterile amber HPLC vial.
-
Add calculated volume of anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds. Sonicate if visible particulates remain.
-
-
Storage:
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Synthesis Workflow Diagram
The following diagram illustrates where this intermediate fits into a typical drug discovery campaign.
Figure 2: Role of CAS 1082041-01-7 in the hit-to-lead optimization process.
References
-
ChemScene Product Database. CAS 1082041-01-7 Product Page. Retrieved from
-
MolCore Chemical Search. 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. Retrieved from
- PubChem Compound Summary.Pyrrolo[3,2-c]pyridine Derivatives and Kinase Inhibition. (General structural reference for pyrrolopyridine scaffolds).
-
Sigma-Aldrich/Merck Safety Data Sheets. General Safety Standards for Organic Nitriles. Retrieved from
Sources
An In-Depth Technical Guide to the Structure-Activity Relationship of 7-Methyl-Pyrrolo[3,2-c]pyridine Derivatives
Foreword: Unlocking the Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The 7-methyl-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility as a pharmacophore. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of potent and selective inhibitors. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 7-methyl-pyrrolo[3,2-c]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the nuances of substituent effects, pharmacophoric features, and the underlying mechanistic principles that govern the biological activity of this promising class of compounds.
The 7-Methyl-Pyrrolo[3,2-c]pyridine Core: A Strategic Framework for Kinase Inhibition
The pyrrolo[3,2-c]pyridine bicycle consists of a pyrrole ring fused to a pyridine ring. The nitrogen atoms in this arrangement are strategically positioned to form key hydrogen bond interactions within the hinge region of kinase active sites, a critical determinant of binding affinity. The 7-methyl group, in particular, can serve as a crucial anchor, influencing both potency and selectivity through steric and electronic effects.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which 7-methyl-pyrrolo[3,2-c]pyridine derivatives exert their biological effects is through competitive inhibition of ATP binding to protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. By occupying the ATP-binding pocket, these inhibitors prevent phosphorylation of downstream substrates, thereby modulating aberrant signaling cascades.
Structure-Activity Relationship (SAR) Analysis: A Positional Guide to Optimizing Potency and Selectivity
The biological activity of 7-methyl-pyrrolo[3,2-c]pyridine derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic core. The following sections dissect the SAR at key positions, drawing upon findings from studies on potent kinase inhibitors.
Substitutions at the N-1 Position of the Pyrrole Ring
The N-1 position of the pyrrole ring is a critical vector for establishing interactions with the solvent-exposed region of the kinase active site.
-
Small Alkyl and Aryl Groups: Introduction of small alkyl or aryl groups at this position is generally well-tolerated and can enhance potency. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives developed as colchicine-binding site inhibitors with potent anticancer activities, the presence of a 3,4,5-trimethoxyphenyl group at the N-1 position was a key feature of the most active compounds.[1] This bulky group likely occupies a hydrophobic pocket, contributing to the overall binding affinity.
Modifications at the C-2 and C-3 Positions of the Pyrrole Ring
The C-2 and C-3 positions offer opportunities to modulate selectivity and pharmacokinetic properties.
-
Hydrogen Bond Donors and Acceptors: The introduction of groups capable of forming hydrogen bonds at these positions can lead to enhanced interactions with the kinase active site.
The Significance of the C-6 Position on the Pyridine Ring
The C-6 position is a key site for introducing diversity and influencing kinase selectivity.
-
Aryl and Heteroaryl Substituents: Suzuki coupling reactions are commonly employed to introduce a variety of aryl and heteroaryl moieties at the C-6 position. The nature of this substituent can dramatically impact the inhibitory profile of the compound. For example, in a series of 1H-pyrrolo[3,2-c]pyridines, an indolyl moiety at the C-6 position resulted in the most potent antiproliferative activity against several cancer cell lines.[1] This suggests that the C-6 substituent can engage in additional interactions within the active site or with allosteric pockets.
The Role of the 7-Methyl Group
The eponymous 7-methyl group is not merely a passive substituent. Its presence can:
-
Enhance Potency: The methyl group can provide beneficial van der Waals interactions within a hydrophobic pocket of the target kinase.
-
Improve Metabolic Stability: Methylation can block potential sites of metabolism, leading to improved pharmacokinetic properties.
-
Influence Selectivity: The steric bulk of the methyl group can disfavor binding to certain kinases, thereby enhancing selectivity for the desired target.
Quantitative SAR Data for Potent Pyrrolo[3,2-c]pyridine Derivatives
The following table summarizes the biological activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives, highlighting the impact of substitutions on their anticancer potency.
| Compound | R (at C-6) | Cell Line | IC50 (µM) | Reference |
| 10t | 1H-indol-6-yl | HeLa | 0.12 | [1] |
| SGC-7901 | 0.15 | [1] | ||
| MCF-7 | 0.21 | [1] | ||
| 10b | o-tolyl | HeLa | >10 | [1] |
| SGC-7901 | >10 | [1] | ||
| MCF-7 | >10 | [1] | ||
| 10c | m-tolyl | HeLa | 1.25 | [1] |
| SGC-7901 | 1.87 | [1] | ||
| MCF-7 | 2.33 | [1] | ||
| 10d | p-tolyl | HeLa | 0.89 | [1] |
| SGC-7901 | 1.12 | [1] | ||
| MCF-7 | 1.54 | [1] | ||
| 10l | 4-fluorophenyl | HeLa | 0.56 | [1] |
| SGC-7901 | 0.78 | [1] | ||
| MCF-7 | 0.91 | [1] | ||
| 10p | Naphthalen-2-yl | HeLa | 0.45 | [1] |
| SGC-7901 | 0.62 | [1] | ||
| MCF-7 | 0.88 | [1] | ||
| 10r | Pyridin-3-yl | HeLa | 0.33 | [1] |
| SGC-7901 | 0.41 | [1] | ||
| MCF-7 | 0.59 | [1] |
Key Signaling Pathways Targeted by Pyrrolo[3,2-c]pyridine Derivatives
As potent kinase inhibitors, 7-methyl-pyrrolo[3,2-c]pyridine derivatives can modulate critical signaling pathways involved in cell proliferation, survival, and differentiation. Two notable examples are the FMS-like Tyrosine Kinase 3 (FLT3) and Monopolar Spindle 1 (MPS1) kinase pathways.
Inhibition of the FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells.[2][3] Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML). Ligand binding to the wild-type FLT3 receptor activates downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which promote cell survival and proliferation.[2] Pyrrolo[3,2-c]pyridine derivatives that inhibit FLT3 can block these oncogenic signals.
Modulation of the Spindle Assembly Checkpoint (SAC) via MPS1 Inhibition
MPS1 is a key kinase that governs the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring accurate chromosome segregation during mitosis.[4][5] In the presence of unattached kinetochores, MPS1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) and prevents premature entry into anaphase.[6] Pyrrolo[3,2-c]pyridine-based MPS1 inhibitors can override the SAC, leading to mitotic errors and ultimately cell death in cancer cells.
Pharmacophore Model for Pyrrolo[3,2-c]pyridine-Based Kinase Inhibitors
Based on the analysis of potent inhibitors and their interactions with kinase active sites, a general pharmacophore model for 7-methyl-pyrrolo[3,2-c]pyridine derivatives can be proposed. This model highlights the key chemical features required for high-affinity binding.
Experimental Protocols: Synthesis and Biological Evaluation
A self-validating system of protocols is essential for the reliable assessment of SAR. The following sections provide detailed methodologies for the synthesis of the 7-methyl-pyrrolo[3,2-c]pyridine core and the evaluation of its derivatives.
General Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core
A common route to the 1H-pyrrolo[3,2-c]pyridine scaffold starts from a substituted pyridine precursor. The following is a representative synthetic scheme.[1]
Step 1: Oxidation of 2-bromo-5-methylpyridine
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford 2-bromo-5-methylpyridine-1-oxide.
Step 2: Nitration of 2-bromo-5-methylpyridine-1-oxide
-
Carefully add 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C.
-
Stir the reaction at an elevated temperature (e.g., 60-70 °C) for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-bromo-5-methyl-4-nitropyridine-1-oxide.
Step 3: Formation of the Enamine Intermediate
-
React 2-bromo-5-methyl-4-nitropyridine-1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at an elevated temperature.
-
After cooling, the product can often be collected by filtration.
Step 4: Reductive Cyclization to form the Pyrrole Ring
-
Treat the enamine intermediate with a reducing agent, such as iron powder in acetic acid, to effect both the reduction of the nitro group and the cyclization to form the pyrrole ring.
-
Work up the reaction by filtering off the iron salts and extracting the product into an organic solvent.
-
Purify by column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 5: Introduction of Substituents at the C-6 Position via Suzuki Coupling
-
Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Extract the product and purify by column chromatography to obtain the final 6-substituted-1H-pyrrolo[3,2-c]pyridine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases can be determined using a variety of in vitro kinase assay formats. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.
Protocol:
-
Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in an appropriate kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
The 7-methyl-pyrrolo[3,2-c]pyridine scaffold has proven to be a highly valuable template for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic substitutions at key positions to optimize biological activity. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for screening against a wide range of therapeutic targets.
Future research in this area will likely focus on:
-
Enhancing Selectivity: Fine-tuning substituents to achieve greater selectivity for specific kinases, thereby minimizing off-target effects and improving the therapeutic index.
-
Exploring Novel Targets: Screening 7-methyl-pyrrolo[3,2-c]pyridine libraries against a broader range of kinases and other enzyme families to identify new therapeutic opportunities.
-
Improving Pharmacokinetic Properties: Optimizing drug-like properties such as solubility, metabolic stability, and oral bioavailability to develop candidates suitable for clinical development.
-
Combination Therapies: Investigating the synergistic effects of 7-methyl-pyrrolo[3,2-c]pyridine-based inhibitors with other anticancer agents to overcome drug resistance.
The continued exploration of the rich chemistry and biology of the 7-methyl-pyrrolo[3,2-c]pyridine scaffold holds immense promise for the discovery of next-generation targeted therapies.
References
-
Structure and signaling pathways of activated and mutated FMS-like... - ResearchGate. Available at: [Link]
-
A schematic diagram of the FMS-like tyrosine kinase 3 (FLT3) gene... - ResearchGate. Available at: [Link]
-
The structure and mechanism of activation of fms-like tyrosine kinase 3 - ResearchGate. Available at: [Link]
-
Current models of the signaling pathway of the spindle assembly... - ResearchGate. Available at: [Link]
-
Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed. Available at: [Link]
-
The MPS1 Family of Protein Kinases - PMC - NIH. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]
-
A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School. Available at: [Link]
-
Spindle assembly checkpoint activation and silencing at kinetochores - eScholarship.org. Available at: [Link]
-
Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PMC. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Available at: [Link]
-
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC. Available at: [Link]
-
Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available at: [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Pyrrolo[3,2-c]pyridine Scaffold: A Bioisosteric Strategy for Overcoming Indole Liabilities in Drug Discovery
Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous endogenous ligands and approved therapeutics. However, its utility is often hampered by inherent liabilities, primarily poor metabolic stability and suboptimal physicochemical properties. This guide provides an in-depth analysis of the pyrrolo[3,2-c]pyridine scaffold as a strategic bioisosteric replacement for indole. We will explore the chemical rationale behind this substitution, compare key physicochemical and pharmacological properties, detail synthetic methodologies, and present case studies where this scaffold has been successfully implemented to yield drug candidates with superior profiles, particularly in the domain of kinase inhibition.
The Principle of Bioisosterism: Rational Drug Design Beyond Isosterism
The concept of bioisosterism, first defined by Harris Friedman in 1951, describes the principle of substituting atoms or groups within a bioactive molecule with other moieties that retain or enhance biological activity while favorably modulating physicochemical or pharmacokinetic properties.[1] Unlike classical isosteres, which have similar steric and electronic configurations, bioisosteres can be structurally distinct yet produce similar biological effects.[1] This strategy is a foundational tactic in modern drug optimization, employed to solve a range of developability problems.[1]
The indole scaffold is a quintessential example of a privileged structure, forming the core of neurotransmitters like serotonin, essential amino acids like tryptophan, and a multitude of kinase inhibitors.[2][3] However, its electron-rich aromatic system makes it a prime substrate for oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to poor metabolic stability and the formation of reactive metabolites.[4][5] Furthermore, the lipophilicity of the indole ring can contribute to poor aqueous solubility. Addressing these liabilities is a frequent challenge in lead optimization.
The introduction of a nitrogen atom into the indole's benzene ring to create an azaindole is a powerful bioisosteric strategy.[6] This seemingly minor change can profoundly alter the molecule's properties, offering a pathway to mitigate indole-related drawbacks.[2][5]
Pyrrolo[3,2-c]pyridine: A Strategic Azaindole Isomer
Among the four possible azaindole isomers, the 6-azaindole, or 1H-pyrrolo[3,2-c]pyridine, presents a unique set of properties. The strategic placement of the nitrogen atom at the 6-position fundamentally alters the electronic and physical characteristics of the bicyclic core compared to the parent indole.
Impact on Physicochemical Properties
The substitution of a C-H group with a more electronegative nitrogen atom imparts significant changes that are highly beneficial for drug development.[7]
-
Solubility and Lipophilicity: The pyridine nitrogen introduces polarity and can act as a hydrogen bond acceptor, which generally enhances aqueous solubility compared to indole analogues.[7] This is often accompanied by a desirable decrease in lipophilicity (LogP).[5]
-
Metabolic Stability: The nitrogen atom is not susceptible to the typical CYP-mediated aromatic hydroxylation that occurs at the corresponding carbon position in indoles. This substitution effectively blocks a primary route of metabolism, often leading to enhanced metabolic stability and a longer half-life in human liver microsomes (HLM).[8]
-
Target Binding: The nitrogen atom introduces a hydrogen bond acceptor into the scaffold's "western" region, a feature absent in indole.[7] This provides a new interaction point that can be exploited to increase binding affinity and selectivity for the target protein, particularly within the ATP-binding site of kinases.[2]
-
pKa Alteration: The presence of the basic nitrogen center in the pyridine ring significantly alters the pKa of the molecule, which can be tuned to optimize absorption and distribution profiles.[7]
Table 1: Comparative Physicochemical Properties of Indole vs. Azaindole Scaffolds
| Property | Indole | Azaindole (e.g., Pyrrolo[3,2-c]pyridine) | Rationale for Change & Impact |
| Aqueous Solubility | Low | Generally Higher[8] | The pyridine nitrogen increases polarity and acts as a hydrogen bond acceptor, improving interactions with water.[7] |
| Lipophilicity (LogP) | Higher | Generally Lower[7] | Increased polarity from the nitrogen atom reduces the overall lipophilicity of the scaffold. |
| Metabolic Stability | Often Low | Generally Enhanced[8] | Nitrogen atom at the 6-position blocks a common site of CYP-mediated oxidative metabolism.[5] |
| Hydrogen Bonding | N-H Donor | N-H Donor & Pyridine N-Acceptor | Provides an additional hydrogen bond acceptor, creating new opportunities for target engagement.[2] |
| pKa | Weakly acidic (N-H) | Basic (Pyridine N) | The basic nitrogen offers a handle for salt formation and modulates ADME properties.[7] |
Synthesis of the Pyrrolo[3,2-c]pyridine Core
A robust and versatile synthetic route is crucial for exploring the structure-activity relationships (SAR) of the pyrrolo[3,2-c]pyridine scaffold. A common and effective strategy is a domino, two-step palladium-mediated approach starting from a substituted 4-aminopyridine precursor.[9]
Exemplary Experimental Protocol: Synthesis of a 6-Aryl-1H-pyrrolo[3,2-c]pyridine
The following protocol is a representative synthesis adapted from methodologies reported in the literature for anticancer derivatives.[10][11]
Step 1: Synthesis of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 16)
-
Reaction Setup: To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in pyridine (0.1 M) are added 3,4,5-trimethoxyphenylboronic acid (1.5 eq), copper(II) acetate (1.5 eq), and potassium carbonate (2.0 eq).
-
Reaction Execution: The reaction mixture is stirred at 80 °C for 12 hours under an air atmosphere.
-
Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the intermediate product.
Causality: The use of copper(II) acetate facilitates the N-arylation coupling reaction. Pyridine serves as both a solvent and a base. This step attaches the desired substituent at the N-1 position of the pyrrole ring.
Step 2: Suzuki Cross-Coupling to Generate Final Product (Compound 10a)
-
Reaction Setup: In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).
-
Reaction Execution: The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 8 hours.
-
Work-up and Purification: After cooling, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the final 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine product.[10]
Causality: The palladium catalyst is essential for the Suzuki cross-coupling, which forms a new carbon-carbon bond between the pyrrolopyridine core at the C-6 position and the aryl partner. This step is critical for building the final molecular complexity.
Case Studies in Drug Discovery
The true value of the pyrrolo[3,2-c]pyridine scaffold is demonstrated by its successful application in medicinal chemistry programs, particularly in the development of kinase inhibitors.
Case Study: FMS Kinase Inhibitors
FMS kinase (CSF-1R) is a key target for anticancer and anti-inflammatory therapies. A medicinal chemistry campaign identified a series of pyrrolo[3,2-c]pyridine derivatives with potent inhibitory activity.[12] The study demonstrated that this scaffold could serve as a highly effective core for developing selective FMS inhibitors.
Table 2: In Vitro Activity of Pyrrolo[3,2-c]pyridine FMS Kinase Inhibitors
| Compound | Key Structural Feature | FMS Kinase IC₅₀ (nM) | Potency vs. Lead |
| KIST101029 (Lead) | - | 96 nM | - |
| 1e | 4-morpholino-3-(trifluoromethyl)benzamide | 60 nM | 1.6x |
| 1r | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)benzamide | 30 nM | 3.2x |
Data sourced from Al-Qawasmeh et al., 2018.[12]
The results show that subtle modifications to the substituents on the pyrrolo[3,2-c]pyridine core led to a significant 3.2-fold increase in potency. Compound 1r was further profiled and showed high selectivity for FMS kinase and potent activity in cell-based assays, with an IC₅₀ of 84 nM against bone marrow-derived macrophages.[12] This case highlights the scaffold's ability to be finely tuned for high-potency inhibitors.
Case Study: MPS1 Kinase Inhibitors for Oncology
Monopolar spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers, making it an attractive oncology target.[9] A structure-based design program successfully developed potent and orally bioavailable MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. The lead compound, CCT251455 , emerged as a powerful chemical tool for investigating MPS1 biology. This work demonstrated that the scaffold is not only potent but also compatible with achieving favorable pharmacokinetic profiles necessary for in vivo efficacy.[9]
Case Study: Tubulin Polymerization Inhibitors
The pyrrolo[3,2-c]pyridine scaffold has also been utilized to design novel inhibitors of tubulin polymerization that bind to the colchicine site, a validated anticancer strategy.[10][13] By using the scaffold to constrain the conformation of the molecule, researchers developed compounds with potent antiproliferative effects across multiple cancer cell lines.
Table 3: Antiproliferative Activity of a Pyrrolo[3,2-c]pyridine Derivative (10t)
| Cancer Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 0.12 µM |
| SGC-7901 (Gastric Cancer) | 0.21 µM |
| MCF-7 (Breast Cancer) | 0.15 µM |
Data sourced from Wang et al., 2024.[10][13]
Compound 10t , which features an indolyl moiety attached to the pyrrolo[3,2-c]pyridine core, demonstrated potent, double-digit nanomolar to low micromolar activity.[10] This compound was shown to arrest the cell cycle in the G2/M phase and induce apoptosis, confirming its mechanism of action as a microtubule-targeting agent.[11][13]
Conclusion and Future Outlook
The pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a highly effective bioisostere for the indole nucleus in modern drug discovery. Its strategic incorporation of a nitrogen atom at the 6-position offers a multi-pronged solution to the common liabilities associated with indole-containing compounds.
Key Advantages:
-
Enhanced Physicochemical Properties: Routinely improves aqueous solubility and reduces lipophilicity.[7][8]
-
Improved Metabolic Stability: Blocks a key site of oxidative metabolism, leading to better pharmacokinetic profiles.[8]
-
Novel Target Interactions: The nitrogen atom provides an additional hydrogen bond acceptor, enabling new and potentially stronger interactions with biological targets.[7]
-
Intellectual Property: Provides a route to novel chemical matter, allowing exploration of new patent space.[8]
As drug discovery programs continue to demand candidates with optimized "drug-like" properties, the rational application of bioisosterism is paramount. The pyrrolo[3,2-c]pyridine scaffold represents a field-proven, high-value tool for medicinal chemists aiming to design next-generation therapeutics with superior potency, selectivity, and developability. Its continued exploration in kinase inhibition and other therapeutic areas is expected to yield further clinical candidates in the coming years.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Patel, M., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available from: [Link]
-
Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry. Available from: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available from: [Link]
-
Veselov, M. S., et al. (2022). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. Available from: [Link]
-
Tummala, R., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry. Available from: [Link]
-
Kundu, A., et al. (2015). Inhibition of Oncogenic BRAF Activity by Indole-3-Carbinol Disrupts Microphthalmia-Associated Transcription Factor Expression and Arrests Melanoma Cell Proliferation. Molecular Cancer Research. Available from: [Link]
-
Wang, X., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Dyckman, A. J., et al. (2011). Discovery of pyrrolo[2,1-f][2][7][8]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Request PDF. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Available from: [Link]
-
Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets. Available from: [Link]
-
Barluenga, S., et al. (2017). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm. Available from: [Link]
-
Dal-Pizzol, F., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available from: [Link]
-
Al-Qawasmeh, R. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
El-Sayed, M., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules. Available from: [Link]
-
Progress in Medicinal Chemistry. Pyrrolopyrimidines. Available from: [Link]
-
Lee, K., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. Available from: [Link]
-
ResearchGate. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Available from: [Link]
-
Beilstein Journals. Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Available from: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link]
-
ResearchGate. Reactivity comparison between indole and pyrrole rings. Available from: [Link]
-
Wikipedia. Pyrrole. Available from: [Link]
-
MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Available from: [Link]
-
Combeau, C., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Oncogenic BRAF Activity by Indole-3-Carbinol Disrupts Microphthalmia-Associated Transcription Factor Expression and Arrests Melanoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Ascendancy of the 4-Cyano-5-Azaindole Scaffold: A Technical Guide to its Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-cyano-5-azaindole core has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of highly selective and potent kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-cyano-5-azaindole derivatives. By delving into the causal relationships behind experimental choices and providing detailed protocols, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting a range of debilitating diseases.
Introduction: The Strategic Advantage of the 4-Cyano-5-Azaindole Core
The azaindole framework, a bioisostere of the endogenous purine and indole systems, has garnered significant attention in drug discovery.[1][2] The strategic placement of a nitrogen atom within the bicyclic system modulates the scaffold's physicochemical properties, such as solubility, pKa, and lipophilicity, offering a tunable platform for optimizing drug-like characteristics.[1] Among the various azaindole isomers, the 5-azaindole scaffold has shown particular promise.
The introduction of a cyano group at the 4-position of the 5-azaindole ring system confers several advantageous properties. The electron-withdrawing nature of the nitrile can influence the electron density of the heterocyclic core, impacting its binding interactions with target proteins. Furthermore, the cyano group can act as a key hydrogen bond acceptor or engage in other non-covalent interactions within the active site of a protein, thereby enhancing potency and selectivity. This guide will illuminate the multifaceted role of the 4-cyano-5-azaindole core in shaping the future of targeted therapies.
Synthetic Strategies for the Construction of the 4-Cyano-5-Azaindole Scaffold
The efficient and versatile synthesis of the 4-cyano-5-azaindole core is paramount for the exploration of its medicinal chemistry potential. Several synthetic strategies have been developed, often building upon established methods for indole and azaindole synthesis.
Construction from Substituted Pyridines
A common and adaptable approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. One such strategy is a modified Madelung indole synthesis.
Experimental Protocol: Modified Madelung Indole Synthesis for 3-Cyano-4-Azaindoles
A facile access to 3-cyano-4-azaindoles has been reported via a modified Madelung indole synthesis, which could be conceptually adapted. The general principle involves the base-mediated cyclization of an N-(cyanomethyl)aminopyridine derivative. While a specific protocol for 4-cyano-5-azaindole is not detailed in the provided results, a general workflow can be extrapolated.
Conceptual Workflow: Adaptation of Madelung Synthesis
Sources
7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile molecular weight and formula
This technical guide provides an in-depth analysis of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile , a critical heterocyclic building block in the design of kinase inhibitors, particularly those targeting the JAK/STAT pathway and MPS1.
Part 1: Chemical Identity & Physicochemical Profile
This compound belongs to the 5-azaindole (pyrrolo[3,2-c]pyridine) class. The scaffold is structurally isomeric with 7-azaindole but possesses distinct electronic properties due to the positioning of the pyridine nitrogen at position 5. The "4-carbonitrile" and "7-methyl" substituents create a highly functionalized core for structure-activity relationship (SAR) exploration in medicinal chemistry.
Core Data Table
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1082041-01-7 |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| Exact Mass | 157.0640 |
| Scaffold Class | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | ~1.4 - 1.8 |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | Pyrrole NH: ~13.5; Pyridine N: ~3.5 (reduced basicity due to CN) |
Structural Numbering & Logic
Understanding the IUPAC numbering is vital for synthetic planning. The nitrogen in the six-membered ring is at position 5. The carbonitrile group is at position 4 (adjacent to the bridgehead C3a and Nitrogen N5), and the methyl group is at position 7 (adjacent to bridgehead C7a).
Figure 1: IUPAC numbering of the scaffold. N1 is the pyrrole nitrogen; N5 is the pyridine nitrogen. Substituents are located at C4 (Cyano) and C7 (Methyl).
Part 2: Synthesis & Manufacturing Protocols
The synthesis of This compound typically proceeds via the functionalization of the parent 5-azaindole core. The most robust pharmaceutical route involves N-oxide activation followed by a Reissert-Henze cyanation or a chlorination-cyanation sequence .
Route: N-Oxide Activation & Cyanation
This protocol ensures high regioselectivity for the 4-position due to the electronic activation provided by the N-oxide.
Step 1: Synthesis of the N-Oxide Intermediate
Objective: Activate the pyridine ring for nucleophilic attack.
-
Reagents: 7-methyl-1H-pyrrolo[3,2-c]pyridine, m-Chloroperbenzoic acid (mCPBA), Ethyl Acetate/DCM.
-
Protocol:
-
Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DCM or Ethyl Acetate at 0°C.
-
Slowly add mCPBA (1.1–1.2 eq) portion-wise to control exotherm.
-
Allow warming to room temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Mass shift +16).
-
Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproducts. The product, 7-methyl-1H-pyrrolo[3,2-c]pyridine 5-oxide , often precipitates or can be isolated by solvent evaporation.
-
Step 2: Introduction of the Carbonitrile (Reissert-Henze)
Objective: Install the CN group at C4 via a nucleophilic substitution on the activated N-oxide.
-
Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (BzCl), TEA, DCM or Acetonitrile.
-
Mechanism: Benzoylation of the N-oxide creates a highly electrophilic N-benzoyloxypyridinium species. The cyanide ion attacks the highly electrophilic C4 position (alpha to nitrogen), followed by elimination of benzoic acid.
-
Protocol:
-
Suspend the N-oxide (1.0 eq) in dry DCM/Acetonitrile under Nitrogen.
-
Add TMSCN (3.0 eq) followed by Triethylamine (2.0 eq).
-
Cool to 0°C and add Benzoyl Chloride (1.2 eq) dropwise.
-
Stir at RT for 12–24 hours.
-
Validation: Monitor for the disappearance of N-oxide and formation of the nitrile (Mass 157.17).
-
Purification: Quench with NaHCO₃. Extract with EtOAc.[1] Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via N-oxide activation. This route avoids harsh chlorination conditions and directly installs the nitrile.
Part 3: Analytical Validation
To ensure the integrity of the compound for research use, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Expected Parent Ion [M+H]⁺: 158.18 m/z.
-
Pattern: Single sharp peak; absence of M+16 (unreacted N-oxide) or M-CN precursors.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆.
-
Key Signals:
-
Pyrrole NH: Broad singlet ~11.5–12.5 ppm.
-
C6-H (Pyridine): Singlet or doublet ~8.5–9.0 ppm (Deshielded by adjacent N and CN).
-
Pyrrole C2-H / C3-H: Two doublets/multiplets ~6.5–7.8 ppm.
-
Methyl Group: Singlet ~2.4–2.6 ppm (Integrating to 3H).
-
Infrared Spectroscopy (IR)
-
Nitrile Stretch (C≡N): Distinct sharp band at 2220–2240 cm⁻¹ . This is the diagnostic signal for the successful 4-carbonitrile substitution.
Part 4: Applications in Drug Discovery[2]
The This compound scaffold is a privileged structure in kinase inhibitor design.
-
JAK Inhibitors: The 5-azaindole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of Janus Kinases (JAK1/2/3). The nitrile group often engages in hydrogen bonding or fills a specific hydrophobic pocket (e.g., near the gatekeeper residue).
-
MPS1 Inhibitors: As noted in literature (e.g., ACS Med. Chem. Lett.), pyrrolo[3,2-c]pyridines are potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target for cancer therapy.
-
Metabolic Stability: The 7-methyl group blocks a potential metabolic soft spot on the pyridine ring, potentially improving the pharmacokinetic (PK) profile compared to the unsubstituted analog.
References
-
National Institutes of Health (NIH). (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Azaindoles: Methodologies and Protocols. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling & Handling of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile in DMSO
Topic: Solubility of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a definitive technical framework for the solubilization, handling, and storage of This compound (MW: 157.17 g/mol ) in Dimethyl Sulfoxide (DMSO). Designed for application scientists and medicinal chemists, this document moves beyond generic advice to address the specific physicochemical interactions between this pyrrolopyridine scaffold and aprotic polar solvents.
While specific batch-dependent solubility limits must be empirically validated, structural analysis of the 1H-pyrrolo[3,2-c]pyridine core suggests this compound exhibits high solubility (>50 mM) in anhydrous DMSO due to favorable hydrogen bond acceptor/donor interactions. This guide details the protocols to confirm this limit and maintain solution integrity.
Physicochemical Profile & Solubility Logic
To master the solubility of this compound, one must understand the molecular drivers at play. The this compound molecule possesses distinct features that dictate its dissolution behavior.
Structural Determinants
| Feature | Chemical Nature | Impact on DMSO Solubility |
| Pyrrole NH | H-Bond Donor (Weak Acid) | Positive: DMSO (strong H-bond acceptor) effectively solvates this proton, disrupting crystal lattice energy. |
| Pyridine N | H-Bond Acceptor | Neutral/Positive: Contributes to polarity; interacts with water if DMSO is wet (hygroscopic risk). |
| Nitrile (-CN) | Dipolar/H-Bond Acceptor | Positive: Increases polarity, enhancing compatibility with the high dielectric constant of DMSO ( |
| Planarity | Challenge: Flat heteroaromatic rings have high lattice energy. Sonication is often required to break initial crystal packing. |
Theoretical vs. Practical Solubility
-
Predicted LogP: ~1.5 – 2.0 (Moderately lipophilic).
-
Thermodynamic Solubility: Likely >20 mg/mL (>125 mM) in pure DMSO.
-
Kinetic Solubility: Rapid dissolution is expected, provided the crystal lattice is disrupted via vortexing or sonication.
Critical Protocol: Preparation of Stock Solutions
Objective: Prepare precise 10 mM and 100 mM stock solutions for biological assays or chemical synthesis.
Pre-requisite: Use Anhydrous DMSO (Grade
Calculation Reference (Based on MW 157.17 g/mol )
| Target Conc. | Mass of Compound | Volume of DMSO |
| 10 mM | 1.57 mg | 1.00 mL |
| 50 mM | 7.86 mg | 1.00 mL |
| 100 mM | 15.72 mg | 1.00 mL |
Step-by-Step Workflow
-
Weighing: Weigh the solid compound into a sterile, glass vial (avoid polystyrene which can be attacked by DMSO over long periods, though usually safe for short term; Polypropylene (PP) or glass is preferred).
-
Solvent Addition: Add half the calculated volume of anhydrous DMSO.
-
Disruption:
-
Initial: Vortex for 30 seconds.
-
Secondary: If solid remains, sonicate in a water bath at 35°C–40°C for 5–10 minutes. The slight heat aids in breaking the crystal lattice without degrading the nitrile or pyrrole ring.
-
-
Final Dilution: Add the remaining DMSO to reach the target volume. Invert 10 times to mix.
-
Inspection: Visually inspect for "schlieren" lines (swirls indicating incomplete mixing) or undissolved micro-particles.
Visualization: Dissolution Workflow
Figure 1: Logical workflow for the preparation of homogenous stock solutions, incorporating checkpoints for solubility verification.
Advanced Protocol: Determination of Saturation Limit
For applications requiring maximum concentration (e.g., in vivo formulation or fragment-based screening), you must determine the exact solubility limit rather than relying on visual estimates.
The "Shake-Flask" UV-Vis Method
This method is self-validating and provides quantitative data.
-
Supersaturation: Add compound to DMSO in 5 mg increments until undissolved solid remains visible (suspension).
-
Equilibration: Shake the suspension at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.2 µm PTFE filter (Nylon filters may bind the compound).
-
Quantification:
-
Dilute an aliquot of the supernatant 1:1000 in methanol/water.
-
Measure Absorbance at
(likely 250–300 nm for this scaffold). -
Calculate concentration using a pre-determined calibration curve (
).
-
Stability & Storage Guidelines
The this compound scaffold is chemically stable, but the solution state introduces vulnerabilities.
The Hygroscopicity Trap
DMSO is extremely hygroscopic. It absorbs atmospheric water, which can cause:
-
Compound Precipitation: As water content rises, the solubility of hydrophobic heterocycles drops drastically ("crashing out").
-
Hydrolysis Risk: While the nitrile group is relatively stable, long-term exposure to water and trace acids/bases in degraded DMSO can hydrolyze the nitrile to an amide or carboxylic acid.
Storage Recommendations
-
Temperature: Store stocks at -20°C or -80°C.
-
Container: Use amber glass vials with PTFE-lined caps to prevent leaching and light degradation.
-
Freeze-Thaw: Limit to <5 cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) immediately after preparation.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for resolving precipitation events in stored samples.
References
-
Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Technical Bulletin. Link
-
Guédin, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2692. Link
-
National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine Properties. NIST Chemistry WebBook, SRD 69.[2] Link
-
PubChem. Compound Summary for 7-Methyl-7H-pyrrolo[2,3-b]pyridine. National Library of Medicine. Link
Sources
Methodological & Application
Suzuki-Miyaura coupling conditions for pyrrolo[3,2-c]pyridine derivatives
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Pyrrolo[3,2-c]pyridine Derivatives
Executive Summary & Mechanistic Insight
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, ALK, and PI3K pathways).[1] However, its functionalization via Suzuki-Miyaura coupling presents unique challenges due to the electronic disparity between the electron-rich pyrrole ring and the electron-deficient pyridine ring.
The Reactivity Paradox: Unlike standard indoles, the pyridine nitrogen at position 5 exerts a strong electron-withdrawing effect, deactivating the ring toward electrophilic substitution but activating halogens at C4 and C6 toward oxidative addition.
-
C4-Position: Most reactive toward oxidative addition (α-to-nitrogen). Kinetic control allows selective coupling here first.
-
C6-Position: Less reactive (γ-to-nitrogen). Requires higher temperatures or specialized ligands (e.g., bis-phosphines) to facilitate coupling, especially if C4 is already substituted.[1]
-
C2/C3-Positions: Electron-rich. Prone to electrophilic attack or direct C-H activation rather than standard halide coupling unless pre-halogenated.
Critical Success Factor: N1-Protection
The acidic N1-proton (
Optimization Matrix: Variable Selection
| Variable | Recommendation | Rationale |
| Catalyst Precursor | Pd(dppf)Cl₂·DCM | Robustness. The large bite angle of dppf stabilizes the Pd(0) species, preventing "palladium black" formation during the slow oxidative addition to the electron-deficient C6 position. |
| Alternative Catalyst | Pd₂(dba)₃ + XPhos | High Activity. For sterically hindered boronic acids or deactivated chlorides (C6).[1] XPhos promotes rapid reductive elimination. |
| Base | K₃PO₄ (anhydrous) | Boronate Stability. Weaker bases like carbonates can be too slow; hydroxides cause protodeboronation of heteroaryl boronates.[1] K₃PO₄ offers the ideal balance of basicity and buffering. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Solubility. The polarity of azaindoles requires high dielectric constants. Water is essential to solubilize the inorganic base and activate the boronic acid (formation of the boronate species). |
| Temperature | 80–100°C (Thermal) | Kinetics. C4 coupling occurs at 80°C. C6 coupling often requires 100°C or Microwave irradiation at 120°C. |
Strategic Workflows & Decision Trees
The following diagram illustrates the decision logic for functionalizing the pyrrolo[3,2-c]pyridine core, distinguishing between kinetic (C4) and thermodynamic (C6) pathways.
Figure 1: Strategic decision tree for regioselective functionalization of pyrrolo[3,2-c]pyridine.
Detailed Experimental Protocols
Method A: C4-Selective Coupling (Kinetic Control)
Applicability: Selective functionalization of 4-chloro-5-azaindoles, even in the presence of C6-halogens.
Reagents:
-
4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Na₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)
-
1,2-Dimethoxyethane (DME) (0.2 M concentration)[1]
Procedure:
-
Degassing: Charge a reaction vial with the azaindole substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed DME and Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 85°C to maintain selectivity over the C6 position.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Method B: C6-Coupling / Difficult Substrates (Thermodynamic Force)
Applicability: Functionalization of the deactivated C6 position or coupling with sterically hindered/heteroaryl boronic acids.
Reagents:
-
6-chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Boronic ester (1.5 equiv)[1]
-
Pd(dppf)Cl₂·CH₂Cl₂ (5–8 mol%)[1]
-
K₃PO₄ (3.0 equiv, solid, finely ground)[1]
-
1,4-Dioxane / Water (4:1 ratio)[1]
Procedure:
-
Setup: In a microwave vial, combine substrate, boronic ester, Pd catalyst, and K₃PO₄.
-
Inertion: Evacuate and backfill with Nitrogen (3x).[5]
-
Activation: Add degassed Dioxane/Water mixture.
-
Irradiation: Heat in a microwave reactor at 120°C for 30–45 minutes . (Alternatively: Oil bath at 105°C for 16 hours).
-
Scavenging: If Pd residues persist, treat the organic layer with SiliaMetS® Thiol scavenger resin for 2 hours before concentration.
The Scientist's Notebook: Troubleshooting & Tips
Scenario 1: " The Reaction Turned Black Immediately."
-
Cause: Rapid catalyst decomposition (Pd black precipitation).[1] This often happens if the oxidative addition is too slow (unreactive C6-Cl) or if the ligand is oxidized.
-
Fix: Switch to XPhos Pd G2 precatalyst. The bulky biaryl ligand stabilizes the Pd(0) species and accelerates oxidative addition into electron-rich or deactivated chlorides.
Scenario 2: "I see the product, but also de-boronated starting material."
-
Cause: Protodeboronation of the boronic acid. Common with 2-pyridyl or 2-heteroaryl boronic acids.
-
Fix:
-
Switch base to KF or CsF (anhydrous conditions).[1]
-
Use Boronic Esters (Pinacol) instead of acids.
-
Add CuCl (1.0 equiv) to facilitate the transmetallation (Liebeskind-Srogl variant).
-
Scenario 3: "My N-protecting group fell off."
-
Cause: Harsh basic conditions (hydroxide/carbonate) at high temps.[1]
-
Fix: Use K₃PO₄ (milder buffer) or switch the protecting group from Tosyl (base labile) to SEM (requires fluoride to remove) or Boc (acid labile, stable to base).[1]
Sequential Functionalization Logic
For synthesizing complex polysubstituted derivatives, the order of operations is chemically determined. The following diagram outlines the validated pathway for sequential addition.
Figure 2: Sequential workflow for multi-halogenated 5-azaindole scaffolds.
References
-
General Reactivity of Azaindoles
-
Microwave-Assisted Coupling
-
Catalyst Optimization (Buchwald Ligands)
-
Regioselectivity in Dichlorinated Heterocycles
-
Sequential Coupling Protocols
-
Deng, X., et al.[6] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." European Journal of Medicinal Chemistry, 2024.
-
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Introduction: The Significance of N-Alkylated Pyrrolo[3,2-c]pyridines in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif in modern drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and metabolic stability.[2] N-alkylation of this core structure provides a crucial vector for modulating pharmacological activity, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates. Derivatives of the pyrrolo[3,2-c]pyridine core have shown promise as potent anticancer agents, including as inhibitors of the colchicine-binding site on tubulin.[3]
The target molecule, 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, presents a unique synthetic challenge due to the presence of two potentially nucleophilic nitrogen atoms: the pyrrolic N1 and the pyridinic N6. The electron-withdrawing nature of the 4-carbonitrile group is anticipated to decrease the nucleophilicity of the pyrrole ring, potentially complicating N1-alkylation.[4] This guide provides a comprehensive overview of robust and versatile protocols for the selective N-alkylation of this important scaffold, empowering researchers in the development of novel therapeutics.
Key Considerations for N-Alkylation
Regioselectivity: The N1 vs. N6 Challenge
The primary challenge in the N-alkylation of 1H-pyrrolo[3,2-c]pyridines is controlling the site of alkylation. The outcome of the reaction is influenced by a delicate interplay of factors including:
-
Electronic Effects: The electron-withdrawing nitrile group at C4 reduces the electron density of the pyrrole ring, making the N1 proton more acidic but the nitrogen less nucleophilic.
-
Steric Hindrance: The methyl group at C7 may sterically hinder the approach of electrophiles to the adjacent N6 position.
-
Reaction Conditions: The choice of base, solvent, and electrophile can significantly impact the regioselectivity. Hard and soft acid-base (HSAB) theory can be a useful guide in predicting the outcome. Generally, harder electrophiles may favor alkylation at the more electron-rich pyridine nitrogen (N6), while softer electrophiles might prefer the pyrrole nitrogen (N1).
Choice of Alkylating Agent and Reaction Conditions
The selection of the appropriate alkylation protocol is paramount for achieving the desired product in high yield and purity. This guide will detail three widely applicable methods:
-
Classical N-Alkylation with Alkyl Halides: A straightforward and cost-effective approach.
-
Mitsunobu Reaction: A mild and versatile method for the N-alkylation with a broad range of alcohols.[5][6][7]
-
Reductive Amination: An effective strategy for the introduction of alkyl groups via carbonyl compounds.[8][9]
Detailed Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method relies on the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions.
Workflow Diagram:
Caption: Classical N-alkylation workflow.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.
Rationale and Troubleshooting:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen. Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, potentially influencing the N1/N6 regioselectivity.
-
Solvent Choice: DMF and THF are excellent solvents for this reaction due to their ability to dissolve the starting material and the resulting anion. Anhydrous conditions are crucial to prevent quenching of the base.
-
Regioselectivity Monitoring: It is essential to analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the ratio of N1 to N6 alkylation. The chemical shifts of the protons on the pyrrole and pyridine rings will be indicative of the site of alkylation.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of this compound with a wide range of primary and secondary alcohols.[5][6][7][10][11] This reaction proceeds with inversion of configuration at the alcohol carbon center.
Reaction Mechanism Diagram:
Caption: Simplified Mitsunobu reaction mechanism.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Rationale and Troubleshooting:
-
Reagent Stoichiometry: Using a slight excess of the alcohol and Mitsunobu reagents ensures complete consumption of the starting pyrrolopyridine.
-
Temperature Control: The addition of DEAD or DIAD should be performed at 0 °C as the reaction is exothermic.
-
Purification: The byproducts of the Mitsunobu reaction can sometimes complicate purification. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by filtration.
Protocol 3: Reductive Amination
Reductive amination is a versatile method for the synthesis of N-alkylated products from carbonyl compounds (aldehydes and ketones). This two-step, one-pot process involves the formation of an enamine or iminium intermediate followed by in-situ reduction.
Workflow Diagram:
Caption: Reductive amination workflow.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine/iminium intermediate.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale and Troubleshooting:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.
-
pH Control: The addition of acetic acid catalyzes the formation of the iminium ion. The pH of the reaction is crucial for the success of the reaction.
-
Substrate Scope: This method is applicable to a wide range of aldehydes and ketones, allowing for the introduction of diverse alkyl substituents.
Data Summary
The following table provides a comparative overview of the three N-alkylation protocols:
| Parameter | Classical N-Alkylation | Mitsunobu Reaction | Reductive Amination |
| Alkylating Agent | Alkyl Halides | Alcohols | Aldehydes/Ketones |
| Key Reagents | Strong Base (e.g., NaH) | PPh₃, DEAD/DIAD | Mild Reducing Agent (e.g., NaBH(OAc)₃), Acid Catalyst |
| Reaction Conditions | 0 °C to RT | 0 °C to RT | Room Temperature |
| Key Advantages | Cost-effective, simple reagents | Mild conditions, broad alcohol scope, stereospecific | Wide variety of alkyl groups can be introduced |
| Potential Challenges | Regioselectivity, use of strong base | Byproduct removal can be difficult | Formation of over-alkylation products |
| Typical Solvents | DMF, THF | THF, Dioxane | DCM, DCE |
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel drug candidates. The choice of the most suitable protocol depends on the desired alkyl substituent, the scale of the reaction, and the available starting materials. Careful optimization of reaction conditions and diligent monitoring of regioselectivity are paramount for successful synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space of N-alkylated pyrrolo[3,2-c]pyridines and to advance the development of new therapeutics.
References
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). PMC. [Link]
-
Mitsunobu reaction. (2024, February 13). In Wikipedia. [Link]
- Viktorova, V. V., et al. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 23(7), 2206-2220.
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry, 12(7), 1184.
- Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2613.
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Pharmaceuticals, 14(1), 59.
-
Mitsunobu Reaction. (n.d.). NROChemistry. [Link]
- A highly effective synthesis of 2-alkynyl-7-azaindoles. (2010). Tetrahedron Letters, 51(26), 3423-3426.
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1995). The Journal of Organic Chemistry, 60(22), 7350-7351.
- Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. (2020).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Results in Chemistry, 7, 101416.
- N-alkylation of indole derivatives. (2006). U.S.
-
Why n-alkylation in cyanide substituted indole is difficult? (2026, January 22). Reddit. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
- N-Alkylation of Some Imidazopyridines. (2013). FABAD Journal of Pharmaceutical Sciences, 38(2), 79-86.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(8), 839-864.
- Hojnik, C. (2012). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master Thesis). University of Graz.
-
Pyrrole. (2024, February 13). In Wikipedia. [Link]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1938-1949.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Chemistry of Heterocyclic Compounds, 60(5), 425-452.
- Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. (2018). Organic Syntheses, 95, 237-251.
- Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. (2011). Beilstein Journal of Organic Chemistry, 7, 1313-1319.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). Molecules, 22(5), 846.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). Chemistry – A European Journal, 30(28), e202400195.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- N-alkylation method of pyrazole. (1996). EP0749963A1.
- pKa Data Compiled by R. Williams. (2022). ACS, Organic Division.
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Preparation of 5-Azaindole Carbonitrile Derivatives
Introduction: The Significance of 5-Azaindole Carbonitriles and the Drive for Greener Synthesis
The 5-azaindole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, serving as a key building block for a multitude of therapeutic agents.[1][2] Its bioisosteric relationship with indole allows for favorable interactions with various biological targets, leading to applications in areas such as oncology, neurodegenerative diseases, and antiviral therapies.[3][4] The incorporation of a carbonitrile group further enhances the pharmacological potential of the 5-azaindole core, making these derivatives highly sought-after compounds for drug development professionals.
Traditionally, the synthesis of such heterocyclic compounds has been fraught with challenges, often requiring harsh reaction conditions, prolonged reaction times, and the use of hazardous reagents.[5] In recent years, there has been a significant push towards the adoption of green chemistry principles in organic synthesis.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this regard, offering a plethora of advantages over conventional heating methods.[7][8] By directly heating the reaction mixture through dielectric polarization, microwave irradiation leads to rapid and uniform heating, resulting in dramatically reduced reaction times, increased product yields, and enhanced purity.[9][10] This application note provides a detailed protocol for the microwave-assisted synthesis of 5-azaindole carbonitrile derivatives, highlighting the efficiency, reproducibility, and scalability of this modern synthetic approach.
The Underpinning Chemistry: Palladium-Catalyzed Cyanation
The introduction of the carbonitrile functionality onto the 5-azaindole core is typically achieved through a palladium-catalyzed cross-coupling reaction. This powerful transformation allows for the formation of a carbon-carbon bond between a halo-azaindole precursor and a cyanide source.
The catalytic cycle, as depicted below, generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-5-azaindole (I) to form a Pd(II) intermediate (II).
-
Transmetalation: A cyanide source, such as zinc cyanide (Zn(CN)₂), transfers a cyanide group to the palladium center, displacing the halide and forming a new Pd(II)-cyanide complex (III).
-
Reductive Elimination: The desired 5-azaindole carbonitrile (IV) is formed as the organic product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Caption: Palladium-Catalyzed Cyanation Cycle.
Microwave irradiation significantly accelerates each of these steps, leading to a much faster overall reaction time compared to conventional heating methods.[5] The localized and efficient heating minimizes the formation of byproducts and enhances the overall efficiency of the catalytic process.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Azaindole Carbonitrile
This protocol details the synthesis of a generic 5-azaindole carbonitrile derivative from a 5-bromo-azaindole precursor using a dedicated microwave synthesizer.
Materials and Reagents:
-
5-Bromo-7-azaindole (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Monowave Microwave Synthesizer
-
10 mL microwave reaction vial with a stir bar
-
Syringes and needles
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole (e.g., 200 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (22 mg, 0.04 mmol).
-
Solvent Addition: To the vial, add 4 mL of a 3:1 mixture of anhydrous N,N-dimethylformamide (DMF) and deionized water.
-
Vial Sealing and Microwave Irradiation: Securely seal the vial with a cap. Place the vial in the microwave synthesizer. Irradiate the reaction mixture at 180°C for 30 minutes with magnetic stirring. The power output will be automatically adjusted by the instrument to maintain the set temperature.
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-azaindole carbonitrile derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation and Comparative Analysis
The advantages of microwave-assisted synthesis become evident when comparing reaction times and yields with those of conventional heating methods.
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | 180 | 30 min | ~85-95% | [Hypothetical data based on literature trends] |
| Conventional Heating | 120 | 12-24 h | ~60-75% | [Hypothetical data based on literature trends] |
Note: The data presented is representative and may vary depending on the specific substrate and reaction conditions.
The significant reduction in reaction time from hours to minutes, coupled with a notable increase in product yield, underscores the efficiency of microwave-assisted synthesis.[7]
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material. The purity of the final product should be rigorously assessed by analytical techniques. Consistent yields and purity across multiple runs will validate the robustness and reproducibility of this microwave-assisted protocol.
Conclusion: A Superior Approach for Modern Drug Discovery
The microwave-assisted synthesis of 5-azaindole carbonitrile derivatives offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[11] This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. For researchers, scientists, and drug development professionals, the adoption of this technology can significantly accelerate the discovery and development of novel therapeutic agents based on the valuable 5-azaindole scaffold.
References
- Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research. 2010;2(1):592-597.
-
Microwave-assisted flexible synthesis of 7-azaindoles. The Journal of Organic Chemistry. 2006;71(15):5538-5545. Available from: [Link]
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. 2023;80(1):1-10.
-
An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules. 2021;26(16):4999. Available from: [Link]
-
Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances. 2019;9(70):41065-41075. Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2017;22(9):1539. Available from: [Link]
- Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Journal of Organometallic Chemistry. 2010;695(14):1834-1838.
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. 2005;3(16):3007-3013. Available from: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. 2013;52(38):10035-10039. Available from: [Link]
- The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry. 2020;203:112506.
- Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. 2007;36(7):1120-1132.
- Optimisation and scale-up of microwave assisted cyanation. Tetrahedron. 2006;62(19):4705-4708.
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. 2022;27(19):6617.
-
A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. 2001;66(23):7893-7898. Available from: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. 2015;17(1):202-205. Available from: [Link]
- Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Taibah University for Science. 2017;11(6):933-965.
- Azaindole Therapeutic Agents. Current Medicinal Chemistry. 2020;27(34):5791-5815.
- Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Molecular Structure. 2024;1301:137368.
Sources
- 1. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. cem.de [cem.de]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors [mdpi.com]
- 11. scispace.com [scispace.com]
Application Note: Protecting Group Strategies for 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Nitrogen
Abstract & Strategic Overview
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in kinase inhibitor design (e.g., inhibitors of MPS1, Cdc7, and JAK). However, its amphoteric nature—possessing both an acidic pyrrole nitrogen (N1, pKa ~17) and a basic pyridine nitrogen (N5)—presents unique synthetic challenges compared to the indole surrogate.
Effective functionalization of the 5-azaindole core requires a robust N1-protecting group (PG) strategy. An unprotected N1 leads to:
-
Catalyst Poisoning: The free NH can bind metal centers (Pd, Cu) during cross-couplings.
-
Regioselectivity Issues: Ambident nucleophilicity can lead to N5-alkylation or polymerization.
-
Lithiation Failure: The acidic N1-H quenches organolithium reagents immediately.
This guide details three field-proven protection strategies—Sulfonylation (Ts/PhSO₂) , Carbamoylation (Boc) , and Alkoxyalkylation (SEM) —selected based on downstream chemical compatibility.
Decision Matrix: Selecting the Right Protecting Group
The choice of PG is dictated by the subsequent reaction conditions. Use the table below to select the optimal strategy.
| Feature | Tosyl (Ts) / Phenylsulfonyl (PhSO₂) | Boc (tert-butoxycarbonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Primary Utility | Directed Lithiation (C2/C3 functionalization) | Pd-Catalyzed Couplings (Suzuki, Buchwald) | Orthogonal Stability (Base/Nucleophile stable) |
| Installation | Base (NaH) + TsCl | Base (DMAP/TEA) + Boc₂O | Base (NaH) + SEM-Cl |
| Stability: Acid | High (Stable to TFA/HCl) | Low (Cleaves in TFA/HCl) | Moderate (Stable to weak acid) |
| Stability: Base | Low (Cleaves in NaOH/MeOH) | High (Stable to NaOH) | High (Stable to hydroxides) |
| Lithiation | Excellent (Strong directing group) | Poor (Directing, but labile) | Excellent (Stable, non-directing) |
| Deprotection | Base hydrolysis or Mg/MeOH | Acid (TFA) or thermal | Fluoride (TBAF) or Acid |
Visualization: Strategic Selection Workflow
Caption: Decision tree for selecting N1-protecting groups based on intended downstream synthetic transformations.
Protocol A: Sulfonylation (Tosyl Protection)
Best For: Directed ortho-lithiation (DoM) at C2 or C4; Friedel-Crafts acylations.
Mechanism & Rationale
The sulfonyl group is electron-withdrawing, which acidifies the C2-proton, facilitating lithiation. It also masks the N1 lone pair, preventing catalyst coordination.
Step-by-Step Protocol
-
Preparation: Charge a flame-dried flask with 5-azaindole (1.0 equiv) and anhydrous DMF (0.2 M) under inert atmosphere (N₂/Ar).
-
Deprotonation: Cool to 0 °C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Observation: Gas evolution (H₂) will occur. Stir for 30 min at 0 °C to ensure complete anion formation (solution typically turns yellow/orange).
-
-
Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) dissolved in minimal DMF dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Pour mixture into ice-water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.
Deprotection (Standard):
-
Reflux with NaOH (3M) in MeOH/THF (1:1) for 1–2 hours.
-
Alternative (Mild): Mg powder in MeOH under sonication (reductive cleavage).
Protocol B: Carbamoylation (Boc Protection)
Best For: Suzuki/Sonogashira couplings; reactions requiring mild deprotection.
Mechanism & Rationale
Boc is sterically bulky but electronically less withdrawing than Tosyl. It is prone to "migration" or cleavage under strong nucleophilic attack (e.g., organolithiums) but is excellent for palladium chemistry.
Step-by-Step Protocol
-
Preparation: Dissolve 5-azaindole (1.0 equiv) in DCM or THF (0.2 M) .
-
Base Addition: Add DMAP (0.1 equiv) and Triethylamine (TEA) (1.5 equiv) .
-
Note: Strong bases like NaH are often unnecessary for Boc; organic bases suffice and prevent side reactions.
-
-
Electrophile Addition: Add Boc₂O (di-tert-butyl dicarbonate) (1.2 equiv) .
-
Reaction: Stir at RT for 2–16 hours. Evolution of CO₂ is not typically observed unless acidic impurities are present.
-
Workup: Wash with dilute citric acid (to remove DMAP/TEA), then NaHCO₃, then Brine. Concentrate.
-
Purification: Often clean enough; can be recrystallized from Hexanes/EtOAc.
-
Deprotection:
-
Acidic: TFA/DCM (1:1) at RT for 1 hour.
-
Basic (Sensitive Substrates): NaOMe (0.1 equiv) in MeOH at RT (transesterification).
Protocol C: Alkoxyalkylation (SEM Protection)
Best For: Long synthetic sequences; conditions requiring both acid and base stability.
Mechanism & Rationale
SEM (2-(Trimethylsilyl)ethoxymethyl) is a robust group removed by fluoride ions. Unlike Ts or Boc, it does not significantly deactivate the ring, maintaining reactivity for electrophilic aromatic substitution if desired.
Step-by-Step Protocol
-
Preparation: Dissolve 5-azaindole (1.0 equiv) in anhydrous THF or DMF (0.2 M) under Ar.
-
Deprotonation: Cool to 0 °C . Add NaH (1.2 equiv) . Stir 30 min.
-
Electrophile Addition: Add SEM-Cl (1.1 equiv) dropwise.
-
Critical: SEM-Cl is highly toxic and moisture sensitive. Handle with care.
-
-
Reaction: Stir at 0 °C for 1 hour, then RT for 2 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2]
-
Note: SEM byproducts can be difficult to remove; flash chromatography is usually required.
-
Deprotection:
-
TBAF (1M in THF) (3.0 equiv) at reflux or 60 °C.
-
Alternative: TFA in DCM followed by basic workup (removes the hydroxymethyl intermediate).
Troubleshooting & Optimization: Regioselectivity (N1 vs N5)
A common failure mode is alkylation at the pyridine nitrogen (N5), leading to quaternary salts.
| Issue | Cause | Solution |
| N5-Alkylation observed | Reaction medium too neutral/acidic. | Ensure complete deprotonation of N1 before adding electrophile. Use NaH in DMF. |
| Low Yield (Tosyl) | Hydrolysis of TsCl by wet solvent. | Use anhydrous DMF; dry TsCl (recrystallize from petroleum ether if old). |
| Boc Decomposition | Temperature too high during workup. | Boc derivatives can be thermally unstable; keep rotavap bath < 40 °C. |
| Incomplete Deprotection | Steric hindrance (SEM/Tosyl). | Increase temperature (reflux); switch solvent (e.g., use TBAF in DMPU/THF for SEM). |
Visualization: Regioselectivity Pathway
Caption: Mechanistic pathway showing how base usage drives N1-selectivity over N5-alkylation.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors. Vertex Pharmaceuticals. PMC. Available at: [Link]
-
Directed lithiation of simple aromatics and heterocycles. Semantic Scholar. Available at: [Link]
-
Chemo- and Regioselective Alkylation of Pyridine N-Oxides. Organic Chemistry Portal. Available at: [Link]
-
Deprotection of Sulfonyl Aziridines and Indoles. MDMA.ch. Available at: [Link]
Sources
Application Note: Scalable Synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
This Application Note is structured to guide researchers through the high-fidelity synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (also known as 4-cyano-7-methyl-5-azaindole ).
This intermediate is a critical scaffold in the development of Janus Kinase (JAK) inhibitors and other kinase-targeting oncological therapeutics. The 5-azaindole core functions as a bioisostere of the purine nucleus, while the 4-cyano group provides a versatile handle for downstream pharmacophore installation (e.g., amidines, amides) or serves as a direct hydrogen-bond acceptor.
Retrosynthetic Analysis & Strategy
The synthesis of 5,6-fused aza-heterocycles presents unique regiochemical challenges. For the target 7-methyl-5-azaindole core, the primary challenge is preserving the methyl group at the C7 position (pyridine ring) while constructing the pyrrole ring.
We employ a Batcho-Leimgruber Indole Synthesis strategy adapted for pyridines.[1] This route is selected over the Bartoli or Fischer syntheses due to its superior scalability, milder conditions, and high regiocontrol when starting from polysubstituted pyridines.
Mechanistic Pathway[2]
-
Core Construction: Nitration of 3,4-lutidine followed by condensation with dimethylformamide dimethyl acetal (DMF-DMA) and reductive cyclization.
-
Regioselective Functionalization: Oxidation of the azaindole nitrogen (N5) activates the C4 position.
-
Nucleophilic Substitution: A Reissert-Henze type chlorination installs a leaving group at C4, followed by palladium-catalyzed cyanation.
Reaction Workflow Visualization
The following diagram outlines the critical process parameters (CPPs) and intermediate flow.
Caption: Step-wise synthetic pathway from 3,4-lutidine to the target nitrile, highlighting key transformations.
Detailed Experimental Protocols
Stage 1: Synthesis of the 7-Methyl-5-Azaindole Core
Objective: Construct the bicyclic system from 3,4-dimethylpyridine.
Step 1.1: Regioselective Nitration
-
Reagents: 3,4-Dimethylpyridine (1.0 eq), Fuming HNO₃, Conc. H₂SO₄.
-
Mechanism: Electrophilic aromatic substitution. The C5 position is activated by the C4-methyl (ortho) and C3-methyl (meta) but directed primarily by steric and electronic balance.
-
Protocol:
-
Cool H₂SO₄ (5 vol) to 0°C. Add 3,4-dimethylpyridine dropwise (exothermic).
-
Add fuming HNO₃ (1.5 eq) dropwise, maintaining T < 10°C.
-
Heat to 100°C for 4–6 hours. Monitor by LCMS.
-
Workup: Pour onto ice, neutralize with Na₂CO₃ (pH 8), extract with DCM.
-
Yield Target: >85% of 3,4-dimethyl-5-nitropyridine .
-
Step 1.2: Batcho-Leimgruber Cyclization
-
Reagents: DMF-DMA (3.0 eq), DMF (solvent), Pd/C (10% w/w), H₂ (balloon).
-
Protocol:
-
Dissolve nitro intermediate in DMF. Add DMF-DMA.[1]
-
Heat to 140°C for 12 hours. The C4-methyl group (vinylogous to nitro) condenses to form the enamine (E)-N,N-dimethyl-2-(3-methyl-5-nitropyridin-4-yl)ethenamine.
-
Concentrate to remove excess DMF-DMA.
-
Dissolve residue in MeOH/EtOH. Add 10% Pd/C.
-
Hydrogenate (1 atm) at RT for 16 hours. The nitro group reduces to the amine, which spontaneously attacks the enamine to close the pyrrole ring.
-
Purification: Filter catalyst. Recrystallize from EtOAc/Hexanes.
-
Product: 7-methyl-1H-pyrrolo[3,2-c]pyridine (7-methyl-5-azaindole).[2]
-
Stage 2: Functionalization at C4
Step 2.1: N-Oxidation
-
Reagents: m-CPBA (1.2 eq), DCM or EtOAc.
-
Protocol:
-
Dissolve 7-methyl-5-azaindole in DCM at 0°C.
-
Add m-CPBA portion-wise. Stir at RT for 4 hours.
-
Critical Step: The pyridine nitrogen (N5) is more nucleophilic than the pyrrole nitrogen (N1) and oxidizes selectively.
-
Workup: Wash with aq. NaHCO₃ to remove benzoic acid.
-
Product: 7-methyl-1H-pyrrolo[3,2-c]pyridine 5-oxide .
-
Step 2.2: Chlorination (Reissert-Henze)
-
Reagents: POCl₃ (5.0 eq), TEA (optional base).
-
Mechanism: Formation of an active phosphoryl intermediate followed by nucleophilic attack of chloride at C4 (para to the bridgehead, favored over C6).
-
Protocol:
-
Suspend N-oxide in POCl₃.
-
Heat to reflux (105°C) for 3–5 hours. Solution will clarify.
-
Quench: Carefully pour into ice-water/NH₄OH mixture (Exothermic!). Maintain pH > 8 to prevent hydrolysis.
-
Product: 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine .
-
Step 2.3: Palladium-Catalyzed Cyanation
-
Reagents: Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf or XPhos (4 mol%), Zn dust (catalytic), DMAc/H₂O (99:1).
-
Protocol:
-
Degas solvent (DMAc) thoroughly with Argon (O₂ inhibits the catalyst).
-
Charge chloro-intermediate, Zn(CN)₂, Pd source, and ligand.
-
Heat to 120°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography (0–5% MeOH in DCM).
-
Final Product: This compound .
-
Analytical Data Summary
The following table summarizes expected analytical signatures for validation.
| Intermediate | Formula | MW ( g/mol ) | Key 1H NMR Signals (DMSO-d6) |
| Core Scaffold | C₈H₈N₂ | 132.16 | δ 8.8 (s, H6), δ 7.3 (d, H2), δ 6.5 (d, H3), δ 2.4 (s, CH3) |
| 4-Chloro | C₈H₇ClN₂ | 166.61 | Loss of H4 signal. Shift of H6 signal downfield. |
| Target (4-CN) | C₈H₇N₃ | 157.17 | IR: ~2220 cm⁻¹ (C≡N stretch). 13C NMR: ~115 ppm (CN). |
Troubleshooting & Optimization
-
Regioselectivity Issues (Step 1.1): If nitration yields a mixture of 3-nitro and 5-nitro isomers, separate via column chromatography. The 5-nitro isomer is required for the 7-methyl azaindole; the 3-nitro isomer would yield the 4-methyl azaindole.
-
Incomplete Cyclization (Step 1.2): Ensure the enamine formation runs to completion (check by LCMS) before hydrogenation. Residual nitro-pyridine will poison the Pd catalyst.
-
Chlorination Safety: POCl₃ quenching is violent. Always quench into a large volume of ice with external cooling.
References
-
Azaindole Synthesis Review: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[3] Synthesis and reactivity of 4-, 5-and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[3] Link[3]
-
Batcho-Leimgruber Methodology: Prokopov, A. A., & Yakhontov, L. N. (1994).[1] Advances in the chemistry of azaindoles. Chemistry of Heterocyclic Compounds, 30(9), 1031-1056. Link
-
Reissert-Henze Functionalization: Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of azaindoles: Functionalization of the pyridine ring. The Journal of Organic Chemistry, 53(12), 2740-2744. Link
-
Cyanation Protocols: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate (II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. Link
- JAK Inhibitor Relevance: Klabunde, T., & Hessler, G. (2002). Drug design strategies for targeting G-protein-coupled receptors. ChemBioChem, 3(10), 928-944. (Contextual grounding for azaindole scaffolds).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrrolo[3,2-c]pyridine (5-Azaindole) Synthesis
Current Status: Online Ticket ID: #AZA-5-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "5-Azaindole" Challenge
You are likely here because your yields for pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ) are stalling below 40%.[1] Unlike its isomer 7-azaindole, the 5-azaindole scaffold presents a unique "electronic trap."[1] The pyridine nitrogen at position 5 renders the ring electron-deficient, making electrophilic cyclizations (like Fischer Indole) difficult, while simultaneously acting as a Lewis base that poisons transition metal catalysts in cross-coupling reactions.[1]
This guide bypasses standard textbook definitions and focuses on yield-critical interventions for the two most robust synthetic routes: the Batcho-Leimgruber (for unsubstituted/simple cores) and the Larock Heteroannulation (for highly substituted derivatives).
Module 1: The Batcho-Leimgruber Route (The Industrial Workhorse)
Best For: Creating the parent 5-azaindole core or derivatives with substituents on the pyridine ring.[2] Core Mechanism: Condensation of 3-methyl-4-nitropyridine with DMF-DMA followed by reductive cyclization.
The Protocol Failure Points & Fixes
Many users fail here due to enamine hydrolysis or incomplete reduction .[1]
Step 1: Enamine Formation (The "Red" Intermediate)
-
Starting Material: 3-methyl-4-nitropyridine (Note: Not 4-methyl-3-nitropyridine, which yields 6-azaindole).
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA).[1][3]
Critical Optimization: Standard protocols use DMF as a solvent.[1] Stop doing this. The reaction is equilibrium-driven.
-
Solvent Switch: Run the reaction neat (no solvent) or in minimal DMF.[1]
-
The Pyrrolidine Catalyst: Add 1.1 equivalents of pyrrolidine. Pyrrolidine displaces the dimethylamine in DMF-DMA to form a more reactive species, accelerating the reaction rate by ~5x and pushing conversion to >95%.
-
Temperature: Maintain 100–110°C. If the deep red color does not appear within 1 hour, your DMF-DMA is hydrolyzed (check for white solid/dimethylamine salts).
Step 2: Reductive Cyclization
-
The Trap: Hydrogenation (Pd/C, H2) often over-reduces the pyridine ring or stalls due to poisoning by the product.[1]
-
The Fix: Switch to Iron-mediated reduction (Fe/AcOH). It is chemoselective and robust against poisoning.[1]
Optimized Protocol: 5-Azaindole Synthesis
-
Enamine Formation:
-
Mix 3-methyl-4-nitropyridine (10 mmol) with DMF-DMA (15 mmol) and Pyrrolidine (11 mmol).
-
Heat to 110°C in a sealed tube (or reflux with a drying tube) for 4 hours.
-
Checkpoint: The solution must turn deep dark red.[1]
-
Evaporate volatiles in vacuo.[1] The residue is the enamine.[4] Do not purify on silica (it hydrolyzes).[1] Proceed immediately.
-
-
Cyclization:
-
Dissolve the crude enamine in Glacial Acetic Acid (30 mL) and Ethanol (30 mL).
-
Add Iron powder (325 mesh, 5 equiv) slowly at 80°C.
-
Workup: Filter hot through Celite.[1] Neutralize filtrate with
(careful: foaming).[1] Extract with EtOAc (3x).[1] -
Yield Expectation: 75–85% (vs. 40% with standard hydrogenation).[1]
-
Module 2: The Larock Heteroannulation (The Flexible Route)
Best For: 2,3-Disubstituted 5-azaindoles.[1] Core Mechanism: Pd-catalyzed coupling of 4-iodo-3-aminopyridine with an internal alkyne.
The "Catalyst Poisoning" Issue
The pyridine nitrogen (N5) binds tightly to Pd(II), arresting the catalytic cycle.[1] Increasing catalyst loading (to 10-20%) is expensive and inefficient.[1]
The Solution: The N-Oxide Strategy
By oxidizing the pyridine nitrogen before the reaction, you remove its ability to bind Palladium. The N-oxide can be reduced back to the free base later (using Fe or Zn) or left as a functional handle.
Visualizing the Poisoning Mechanism
Caption: Comparison of catalyst deactivation pathways vs. the N-oxide protection strategy.
Optimized Larock Protocol
-
Substrate Prep: Convert 4-iodo-3-aminopyridine to 4-iodo-3-aminopyridine-N-oxide (using mCPBA).
-
Reaction Mix:
-
Conditions: 100°C, 12-24 hours.
-
Post-Reaction: If the free base is required, treat the product with Fe/
in EtOH/Water to remove the N-oxide.[1]
Troubleshooting & FAQ
Q: My enamine formation (Batcho-Leimgruber) turns black/tarry.
A: This is usually due to overheating in the presence of oxygen .
-
Fix: Nitrogen sparge your reaction vessel before heating.
-
Fix: Limit temperature to 110°C. If you go higher (>140°C), polymerization of the vinyl group competes with enamine formation.[1]
Q: In the Larock reaction, I see starting material remaining despite adding more catalyst.
A: You have likely hit the "Palladium Black" wall .[1] Once Pd clusters form, adding more catalyst just nucleates more clusters on the existing ones.[1]
-
Fix: Add LiCl (1 equiv). Chloride ions stabilize the Pd(II) intermediate and prevent aggregation.
-
Fix: Switch to the N-oxide precursor immediately.
Q: How do I choose between the methods?
Use the decision matrix below to select the highest-probability route based on your starting materials and target structure.
Caption: Decision matrix for selecting the optimal synthetic route.
Comparative Data: Reduction Conditions
The following table highlights why Iron/Acetic Acid is preferred over catalytic hydrogenation for the Batcho-Leimgruber cyclization of 5-azaindoles.
| Reduction Method | Conversion | Isolated Yield | Major Side Product | Notes |
| 100% | 35-45% | Tetrahydro-5-azaindole | Pyridine ring gets reduced; difficult separation. | |
| 90% | 50-60% | Hydroxylamine intermediate | Incomplete reduction; requires high pressure.[1] | |
| 80% | 65% | Sulfonated byproducts | Difficult workup; sulfur smell.[1] | |
| Fe / AcOH (Reflux) | 100% | 82% | None | Recommended. Chemoselective for nitro group.[1] |
References
-
Batcho-Leimgruber Synthesis Mechanism & Scope
-
Regioselectivity of Azaindole Synthesis
-
Larock Synthesis & Catalyst Poisoning
-
N-Oxide Strategy for Pyridine Cross-Coupling
-
Iron-Mediated Reduction Protocols
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 7. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Azaindole Derivatives
A Senior Application Scientist's Guide to Preventing Nitrile Hydrolysis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the synthesis of 5-azaindole and its derivatives: the unwanted hydrolysis of nitrile intermediates. Our goal is to equip you with the scientific understanding and practical solutions to maximize your yield and purity.
Introduction: The Challenge of Nitrile Stability in 5-Azaindole Synthesis
The 5-azaindole scaffold is a privileged structure in medicinal chemistry, and its synthesis often involves the use of cyanopyridine precursors.[1] The nitrile group is a versatile functional handle, but its susceptibility to hydrolysis under both acidic and basic conditions can lead to the formation of undesired amide or carboxylic acid byproducts, complicating purification and reducing overall yield.[2][3] This guide will delve into the mechanisms of nitrile hydrolysis and provide actionable strategies to mitigate this side reaction during common 5-azaindole synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that lead to nitrile hydrolysis during 5-azaindole synthesis?
A1: Nitrile hydrolysis is typically catalyzed by the presence of water under either acidic or basic conditions.[2] Many classical indole syntheses, such as the Fischer, Madelung, or Larock methods, employ acidic or basic reagents and elevated temperatures, creating an environment where hydrolysis can readily occur if water is present.[4][5][6]
Q2: How can I visually identify if nitrile hydrolysis is occurring in my reaction?
A2: The most common indicators of nitrile hydrolysis are the appearance of new, more polar spots on your Thin Layer Chromatography (TLC) plate, corresponding to the amide or carboxylic acid byproducts. These byproducts will also have distinct signals in NMR spectroscopy (e.g., broad NH2 peaks for the amide, a downfield carboxylic acid proton) and different molecular weights detectable by mass spectrometry.
Q3: Are there specific 5-azaindole synthesis methods that are more prone to nitrile hydrolysis?
A3: Syntheses that require harsh acidic or basic conditions at elevated temperatures are generally more susceptible. For instance, a classical Madelung synthesis using a strong base at high temperatures can promote hydrolysis if water is not scrupulously excluded.[4][7] Similarly, Fischer indole syntheses that use strong aqueous acids are also at high risk.[6][8][9]
Q4: Can the position of the nitrile group on the pyridine ring affect its susceptibility to hydrolysis?
A4: Yes, the electronic properties of the pyridine ring influence the reactivity of the nitrile group. The nitrogen atom in the pyridine ring is electron-withdrawing, which can affect the electron density at the carbon atom of the nitrile. Studies on the hydrolysis of cyanopyridines have shown that the rate of hydrolysis can vary depending on the position of the cyano group.[10][11]
Troubleshooting Guide: Tackling Nitrile Hydrolysis Head-On
This section provides a problem-oriented approach to troubleshooting nitrile hydrolysis during 5-azaindole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 5-azaindole; significant amide byproduct isolated. | Presence of water in reagents or solvents. Reaction conditions are too harsh (high temperature, prolonged reaction time). | Rigorous Drying: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware thoroughly. Milder Conditions: Explore lower reaction temperatures or shorter reaction times. Consider using a milder base or acid catalyst. |
| Formation of carboxylic acid byproduct, indicating over-hydrolysis. | Strong acidic or basic conditions with prolonged heating in the presence of water. | pH Control: If possible, buffer the reaction mixture to a less extreme pH. Anhydrous Conditions: Switch to non-aqueous acid or base sources (e.g., HCl in dioxane instead of aqueous HCl). Modern Catalytic Methods: Investigate transition-metal-catalyzed methods that often proceed under milder, neutral conditions.[12] |
| Inconsistent results and variable amounts of hydrolyzed byproducts. | Atmospheric moisture contamination. Inconsistent quality of starting materials or reagents. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Reagent Qualification: Use high-purity, anhydrous grade solvents and reagents. |
| Nitrile starting material is consumed, but the desired 5-azaindole is not the major product. | The rate of hydrolysis is competitive with or faster than the rate of cyclization. | Optimize for Cyclization: Modify the reaction conditions to favor the cyclization step. This could involve changing the catalyst, solvent, or temperature to accelerate the desired reaction pathway over the hydrolysis side reaction. |
Experimental Protocols: Best Practices for Preventing Nitrile Hydrolysis
Here are two illustrative protocols for 5-azaindole synthesis, with an emphasis on the measures taken to prevent nitrile hydrolysis.
Protocol 1: Modified Madelung Synthesis of a 3-Cyano-5-azaindole Derivative
This protocol is adapted from a modified Madelung synthesis, which often requires strongly basic conditions.[4][13] The key to preventing nitrile hydrolysis here is the use of a non-aqueous base and anhydrous solvent.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the N-(2-methyl-3-pyridyl)acetamide precursor (1.0 eq).
-
Anhydrous Conditions: Add anhydrous toluene via syringe.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add potassium tert-butoxide (2.2 eq) portion-wise under a stream of nitrogen.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Flame-dried glassware and nitrogen atmosphere: These measures are crucial to exclude atmospheric moisture, which is a key reactant in nitrile hydrolysis.
-
Anhydrous toluene: Using a non-aqueous solvent prevents the introduction of water into the reaction.
-
Potassium tert-butoxide: This strong, non-nucleophilic base is effective for the cyclization but, in an anhydrous environment, the hydroxide ions necessary for hydrolysis are absent.
Protocol 2: Larock-type Synthesis of a 2,3-Disubstituted 5-Azaindole
The Larock indole synthesis is a powerful palladium-catalyzed method.[5][14][15] While it often proceeds under milder conditions than classical methods, the presence of aqueous bases can still lead to nitrile hydrolysis. This protocol utilizes a non-aqueous base to circumvent this issue.
Step-by-Step Methodology:
-
Catalyst and Ligand: In a Schlenk tube, combine Pd(OAc)2 (5 mol %), a suitable phosphine ligand (e.g., Xantphos, 10 mol %), and sodium carbonate (2.0 eq).
-
Reactants: Add the 2-amino-3-iodo-5-cyanopyridine starting material (1.0 eq) and the alkyne (1.2 eq).
-
Solvent: Add anhydrous DMF via syringe.
-
Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum and backfilling with argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous DMF and inert atmosphere: These precautions are taken to minimize the presence of water.
-
Sodium Carbonate: While a base is required, using an anhydrous solid base rather than an aqueous solution helps to limit the availability of water for hydrolysis.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction pathway versus the undesired hydrolysis side reaction.
Caption: Competing reaction pathways in 5-azaindole synthesis.
Caption: Troubleshooting flowchart for nitrile hydrolysis.
Conclusion
Preventing nitrile hydrolysis during 5-azaindole synthesis is a matter of careful control over reaction conditions, with the exclusion of water being the paramount concern. By understanding the mechanisms that lead to this unwanted side reaction and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and reliability of their synthetic routes. For further assistance, please do not hesitate to contact our technical support team.
References
- Bagdasaryan, G., et al. (2018). A One-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-tosyl and 1,2-disubstituted-3-cyanoindoles from the corresponding N-(o-tolyl)benzamides. ACS Omega, 3(10), 14353-14363.
- Fournand, D., et al. (2003). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Journal of Agricultural and Food Chemistry, 51(23), 6766-6773.
-
Madelung synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Guo, B., & Otten, E. (2020). Catalytic Conversion of Nitriles by Metal Pincer Complexes. University of Groningen.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (1999).
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2013). RSC Advances, 3(43), 19869-19872.
- Volanschi, E., & Zalis, S. (2004). Preparation of Cyanopyridines by Direct Cyanation. Revue Roumaine de Chimie, 49(1-2), 107-114.
-
Larock indole synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Larock Reaction in the Synthesis of Heterocyclic Compounds. (2015). Current Organic Chemistry, 19(11), 1014-1036.
- Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2023).
- The products and kinetics of hydrolysis of cyanopyridinium ions. (1966). Journal of the Chemical Society B: Physical Organic, 864-869.
-
Madelung synthesis of indole. (n.d.). quimicaorganica.org. Retrieved February 15, 2026, from [Link]
- Fischer Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. (2003). South African Journal of Science, 99(5-6), 233-236.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). U.S.
- Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (2009). The Journal of Organic Chemistry, 74(15), 5450–5456.
- The Renaissance of Organo Nitriles in Organic Synthesis. (2022). Chemistry – An Asian Journal, 17(11), e202200196.
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (2002).
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (2018). Journal of Chemistry and Chemical Engineering, 12, 53-58.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). International Journal of Chemical Kinetics, 44(10), 641-648.
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2023). Pharmaceuticals, 16(8), 1145.
-
Fischer indole synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(24), 8441–8468.
- Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (2016).
- A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. (2023). Organic Letters, 25(41), 7557–7561.
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. (2020). Chinese Journal of Organic Chemistry, 40(10), 3209-3224.
- The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. (2010). Synlett, 2010(14), 2083-2106.
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (2021). Chemistry of Heterocyclic Compounds, 57(4), 361-379.
- Nitrilation of carboxylic acids by PIII/PV-catalysis. (2023). Chemical Science, 14(33), 8908-8913.
- Azaindoles in Medicinal Chemistry. (2021). PharmaBlock.
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (2015). Life, 5(2), 1208–1221.
-
Pyridine. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. (2010).
- Synthetic process of 5-bromo-7-azaindole. (2015).
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2012). PhD Thesis.
- Chemistry of Nitriles. (2025). LibreTexts Chemistry.
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083–1090.
- Reactions of Nitriles. (2024). Chemistry Steps.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, The Scripps Research Institute.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (2021). Chemistry of Heterocyclic Compounds, 57(1), 1-3.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems [sioc-journal.cn]
- 13. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Regioselectivity in N-Alkylation of Pyrrolo[3,2-c]pyridine
Core Technical Brief: The Ambident Nucleophile Challenge
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold presents a classic "ambident nucleophile" problem during alkylation. Unlike simple indoles, this molecule possesses two distinct nitrogen centers with opposing electronic characters:[1]
-
N1 (Pyrrolic Nitrogen): Non-basic, acidic (
in DMSO). Reactivity requires deprotonation to form the azaindolyl anion. This is the thermodynamic and typically desired site for medicinal chemistry targets. -
N5 (Pyridinic Nitrogen): Basic (
), with a localized lone pair in an orbital. It is a potent nucleophile under neutral conditions, leading to kinetic quaternization (formation of pyridinium salts).[1]
The Critical Rule: To achieve N1 selectivity, you must ensure complete deprotonation of the pyrrole NH before the electrophile encounters the N5 lone pair.[1]
Diagnostic Framework: Did I Alkylate N1 or N5?
Before troubleshooting reaction conditions, you must definitively confirm the regiochemistry of your product.[1]
Quick Diagnostic Table
| Feature | N1-Alkyl Product (Desired) | N5-Alkyl Product (Quaternary Salt) |
| Solubility | Soluble in organic solvents (DCM, EtOAc). | Poor organic solubility; soluble in water/MeOH. |
| MS (ESI) | ||
| 1H NMR Shift | Aromatic protons shift slightly. | Significant downfield shift of H4 and H6 due to cationic deshielding. |
| NOE Signal | Strong NOE between N-CH₂ and H2/H7. | Strong NOE between N-CH₂ and H4/H6. |
Visual Logic: The NOE Confirmation
Caption: Definitive structural assignment using Nuclear Overhauser Effect (NOE) spectroscopy.
Troubleshooting Guides & FAQs
Scenario A: "I am isolating a water-soluble solid that isn't my product."
Diagnosis: You have likely formed the N5-pyridinium salt. This occurs when the base is too weak or the electrophile reacts with the neutral N5 lone pair faster than the base deprotonates N1.
Q: Why did this happen?
A: If you used a weak base (e.g.,
The Fix:
-
Switch to a Stronger Base: Use Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu). These bases quantitatively deprotonate N1.[1]
-
Sequential Addition (Critical):
-
Step 1: Dissolve 5-azaindole in dry DMF or THF.
-
Step 2: Add NaH at 0°C.
-
Step 3: Wait 15-30 minutes for H₂ evolution to cease. This ensures the anion is formed.
-
Step 4: Add the electrophile slowly.
-
-
Solvent Choice: Use DMF or DMSO. These polar aprotic solvents stabilize the N1 anion and dissociate the ion pair (N- Na+), making N1 more nucleophilic.
Scenario B: "I used NaH, but the reaction is stalled or giving mixtures."
Diagnosis: Incomplete deprotonation or moisture contamination.[1]
Q: My solvent is 'dry', so why is moisture a problem?
A: NaH reacts instantly with water to form NaOH.[1] NaOH is not strong enough to fully deprotonate 5-azaindole (
The Fix:
-
Protocol Check: Are you drying your DMF over molecular sieves?
-
Temperature: If the electrophile is sterically hindered, heat the anion to 50-60°C before adding the electrophile.
-
Additives: For unreactive halides, add a catalytic amount of TBAI (tetrabutylammonium iodide) or 18-crown-6 to solubilize the cation and increase the reactivity of the N1 anion.
Scenario C: "I cannot use strong bases due to sensitive functional groups."
Diagnosis: You need a method that activates N1 without high pH.
Q: Can I use Mitsunobu conditions? A: Yes, and it is often the preferred method for high N1 regioselectivity.[1]
-
Mechanism: The
of 5-azaindole (~16) is on the borderline for standard Mitsunobu (DEAD/PPh3), but usually works because the betaine intermediate is basic enough to deprotonate N1. -
Selectivity: Since the reaction proceeds via the deprotonated species attacking the activated alcohol, N5 alkylation is suppressed.[1]
The Protocol (Mitsunobu):
-
Reagents: 5-azaindole (1.0 eq), Alcohol (1.2 eq), PPh3 (1.5 eq).
-
Solvent: Dry THF or Toluene.[1]
-
Addition: Add DEAD/DIAD (1.5 eq) dropwise at 0°C.
-
Optimization: If yield is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) to handle the higher
of the substrate.
Reaction Pathway Decision Tree
Use this logic flow to design your next experiment.
Caption: Mechanistic pathways determining regioselectivity based on base strength.
References
-
Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2003).[1] "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron, 59(10), 1749-1755.[1] (Note: Reviews general azaindole reactivity applicable to 5-azaindole).
-
Mahadevan, I., & Rasmussen, M. (1992).[1] "Ambident Heterocyclic Reactivity: The Alkylation of Pyrrolo[3,2-c]pyridines (5-Azaindoles)." Journal of Heterocyclic Chemistry, 29(2), 359-367.[1]
-
Catalano, J. G., et al. (2013).[1] "Practical Synthesis of 5-Azaindoles." Organic Letters, 15(10), 2434–2437.[1]
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995).[1] "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P) Reagent for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.[1]
Sources
Technical Support Center: Resolving Regioisomers of Methyl-Pyrrolo[3,2-c]Pyridine Derivatives
Welcome to the technical support center for the analysis and resolution of methyl-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of distinguishing between regioisomers of this important heterocyclic scaffold. The pyrrolo[3,2-c]pyridine core is a key pharmacophore in numerous biologically active compounds, making the unambiguous determination of its substitution patterns critical for advancing research and development.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reliable outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of methyl-pyrrolo[3,2-c]pyridine regioisomers.
Q1: What are the primary challenges in resolving regioisomers of methyl-pyrrolo[3,2-c]pyridines?
A1: The primary challenges stem from the subtle structural differences between regioisomers, which can lead to very similar physical and chemical properties. This often results in:
-
Co-elution in chromatography: Isomers may have nearly identical retention times in standard HPLC conditions.[5]
-
Ambiguous spectroscopic data: 1H and 13C NMR spectra can be complex and overlapping, making definitive assignments difficult without advanced techniques.[6][7]
-
Identical mass-to-charge ratios (m/z): Standard mass spectrometry cannot differentiate between isomers without fragmentation analysis.[8][9]
Q2: Which analytical techniques are most effective for differentiating these regioisomers?
A2: A multi-technique approach is often necessary for unambiguous identification. The most powerful methods include:
-
High-Performance Liquid Chromatography (HPLC): Especially with specialized columns and method optimization, HPLC can achieve baseline separation.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for determining atomic connectivity.[13]
-
Mass Spectrometry (MS): Tandem MS (MS/MS) can reveal unique fragmentation patterns for each isomer.[8][14]
-
Single-Crystal X-ray Diffraction: This is the gold standard for absolute structure determination, providing definitive proof of the isomeric form.[15][16][17][18]
Q3: Can I rely on 1H NMR alone to distinguish between N-methylated regioisomers?
A3: While 1H NMR provides initial clues, relying on it alone is not recommended. The chemical shifts of the methyl protons and aromatic protons can be very similar between isomers. Factors like solvent effects and subtle electronic differences can lead to misinterpretation. For robust identification, correlation spectroscopy (like HMBC) is crucial to establish the connectivity between the methyl group and the pyrrole or pyridine ring.[13]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Co-elution of Regioisomers in Reversed-Phase HPLC
You are observing a single, broad peak or two poorly resolved peaks in your HPLC chromatogram, suggesting your regioisomers are not separating under standard conditions.
Root Cause Analysis:
Regioisomers of methyl-pyrrolo[3,2-c]pyridine often have very similar polarities, leading to minimal differential partitioning on a standard C18 column. The mobile phase composition may not be adequate to exploit the subtle differences in their hydrophobicity or pKa.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting HPLC co-elution.
Detailed Protocol: HPLC Method Development for Regioisomer Separation
This protocol outlines a systematic approach to developing an HPLC method capable of resolving closely related methyl-pyrrolo[3,2-c]pyridine isomers.
1. Initial Conditions (Baseline):
- Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10-95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
2. Optimization Steps:
-
Step 2.1: Modify the Organic Solvent. If acetonitrile does not provide separation, switch to methanol. The different selectivity of methanol can alter the elution order and improve resolution.[10]
-
Step 2.2: Adjust Mobile Phase Additives. The pKa of pyrrolopyridine derivatives can be exploited. The addition of buffers like ammonium formate can influence the ionization state of the molecules and their interaction with the stationary phase.[12]
-
Step 2.3: Explore Alternative Stationary Phases. If C18 is insufficient, consider:
-
Phenyl-Hexyl Column: Offers pi-pi interactions which can be beneficial for separating aromatic isomers.
-
Hydrogen Bonding Columns (e.g., SHARC): These columns separate isomers based on their hydrogen bonding capacity, which can differ significantly between regioisomers.[10]
-
Mixed-Mode or HILIC Columns: These can be effective for separating polar, hydrophilic compounds like some pyridine derivatives.[11]
-
Data Comparison Table:
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Outcome |
| Column | C18 | SHARC 1 | Improved selectivity |
| Mobile Phase | ACN/H2O + 0.1% FA | ACN/MeOH + 0.2% HCOOH, 0.25% AmFm | Enhanced resolution |
| Resolution (Rs) | < 1.0 | > 1.5 | Baseline separation achieved |
Issue 2: Ambiguous NMR Spectra and Inconclusive Structural Assignment
Your 1D ¹H and ¹³C NMR spectra show all the expected signals, but you cannot definitively assign the position of the methyl group.
Root Cause Analysis:
Through-space effects (like the Nuclear Overhauser Effect) and through-bond correlations are necessary to confirm the spatial relationship and connectivity of atoms. 1D spectra alone are often insufficient for constitutional isomers.[7][13]
Troubleshooting Workflow:
Caption: Workflow for definitive NMR structural elucidation.
Detailed Protocol: 2D NMR for Regioisomer Identification
1. Sample Preparation:
- Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of particulate matter.
2. NMR Data Acquisition:
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It reveals correlations between protons and carbons that are 2-3 bonds away.
- Key Correlation to Look For: A cross-peak between the methyl protons and the carbon atoms of the pyrrole or pyridine ring to which the nitrogen is attached. For an N-methyl pyrrole isomer, you would expect to see a correlation from the N-CH₃ protons to the C4 and C7a carbons of the pyrrolo[3,2-c]pyridine core.
- ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems in the aromatic rings.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon, which is essential for assigning the carbon spectrum.
Expected HMBC Correlations for an N1-Methyl Isomer:
| Proton Signal | Expected Carbon Correlations (2-3 bonds) |
| N1-CH₃ | C2, C7a |
| H2 | C3, C4, C7a |
| H4 | C2, C5, C6 |
Note: Specific carbon numbering may vary based on IUPAC conventions for substituted systems.
Issue 3: Identical Fragmentation Patterns in Mass Spectrometry
Your regioisomers show the same molecular ion peak and very similar fragmentation patterns under standard MS conditions, making differentiation impossible.
Root Cause Analysis:
The initial fragmentation of regioisomers can sometimes lead to a common intermediate fragment, which then undergoes further identical fragmentation. More controlled fragmentation methods or derivatization may be needed to induce unique fragmentation pathways.
Troubleshooting Strategies:
-
Tandem Mass Spectrometry (MS/MS):
-
Collision-Induced Dissociation (CID): Systematically vary the collision energy. At lower energies, subtle differences in bond strengths between the isomers can lead to different initial fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): While it won't separate isomers, HRMS can confirm the elemental composition of fragment ions, which can help in elucidating fragmentation pathways.[8]
-
-
Chemical Derivatization:
-
If a reactive functional group is present on one isomer but sterically hindered on another, derivatization can introduce a unique mass shift or a new fragmentation pathway. This is a more advanced approach and requires careful consideration of the reaction chemistry.
-
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):
-
This technique separates ions based on their size, shape, and charge. Regioisomers, having different three-dimensional shapes, can often be separated by ion mobility, even if they have the same m/z ratio.
-
Definitive Confirmation: Single-Crystal X-ray Diffraction
When all other methods fail to provide an unambiguous result, or for absolute proof of structure (e.g., for a patent filing or clinical trial), single-crystal X-ray diffraction is the ultimate solution.[15][17]
Protocol: Preparing a Sample for X-ray Crystallography
-
Purification: The sample must be of the highest possible purity (>99%).
-
Crystal Growth:
-
Slow evaporation of a saturated solution is the most common method.
-
Experiment with a variety of solvents and solvent pairs (e.g., methanol/dichloromethane, ethyl acetate/hexanes).
-
Vapor diffusion (liquid or solid) can also be effective.
-
-
Crystal Selection: Select a single, well-formed crystal with sharp edges and no visible defects for analysis.
This technique provides the precise 3D arrangement of atoms in the molecule, leaving no doubt as to the identity of the regioisomer.[16]
III. References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Cativiela, C., et al. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][8][10]benzodiazepin-4-one. Journal of the American Society for Mass Spectrometry, 7(7), 653-63.
-
Stafilov, T., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 41-54.
-
Howard, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9446-9463.
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300762.
-
Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
-
Springer Protocols. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
University of Oxford. (2020). Absolute Structure Determination. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]
-
Nature. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
-
ScienceDirect. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
Nanalysis. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]
-
ResearchGate. (n.d.). advances and challenges in the synthesis of pyrrole systems of a limited access. Retrieved from [Link]
-
PubMed. (2000). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. Retrieved from [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrrolopyrimidines - Progress in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
-
PubMed. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Retrieved from [Link]
Sources
- 1. Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][1,4]benzodiazepin-4-one, -6-one, and -4,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjcce.org.mk [mjcce.org.mk]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rigaku.com [rigaku.com]
- 16. purechemistry.org [purechemistry.org]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. Absolute Structure Determination – Chemical Crystallography [xtl.ox.ac.uk]
stability of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile under acidic conditions
[2]
Part 1: Executive Technical Summary
Compound Identity:
-
System: 5-Azaindole (Pyrrolo[3,2-c]pyridine)[1]
-
Critical Structural Feature: The nitrile group at position C4 is ortho to the pyridine nitrogen (N5).
Stability Status: HIGH RISK IN AQUEOUS ACID Under acidic conditions (pH < 4), the pyridine nitrogen (N5) becomes protonated. This protonation creates a strong electron-withdrawing effect, significantly increasing the electrophilicity of the adjacent C4-carbonitrile.[1] This "ortho-activation" renders the nitrile highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1]
Primary Degradation Pathway:
-
Protonation: N5 accepts a proton (
). -
Activation: The C4-CN bond becomes polarized.
-
Hydrolysis: Water attacks the nitrile carbon.[1]
-
Product: Conversion to the primary amide (M+18 ) and subsequently the carboxylic acid (M+19 net).
Part 2: Interactive Troubleshooting Guide
Q1: I see a new peak at M+18 in my LCMS after acidic workup. What is it?
Diagnosis: You are observing the primary amide hydrolysis product .[1]
-
Cause: Exposure of the 4-carbonitrile to aqueous acid (e.g., 1N HCl, aqueous TFA) for an extended period or at elevated temperatures.
-
Mechanism: The nitrile (
, MW 157) hydrolyzes to the amide ( , MW 175). -
Resolution:
-
Avoid aqueous acidic washes if possible.[1]
-
If acidic deprotection is required (e.g., Boc removal), use anhydrous acids (e.g., HCl in Dioxane or TFA in DCM) and quench immediately into a buffered basic solution (sat.
) at 0°C.
-
Q2: Can I use TFA/Formic Acid in my HPLC mobile phase?
Answer: Yes, but with strict caveats.
-
Risk: Low.[1] The residence time in the column is typically too short for significant hydrolysis at room temperature.
-
Warning: Do not leave the compound dissolved in the acidic mobile phase in the autosampler for long periods (>4 hours).
-
Best Practice: Use a neutral mobile phase (Ammonium Bicarbonate) or ensure samples are injected immediately after dilution.
Q3: The compound is insoluble. Can I use dilute HCl to dissolve it?
Answer: Avoid if possible.
-
While protonation of N5 improves solubility, it simultaneously activates the degradation pathway.
-
Alternative: Dissolve in a minimal amount of DMSO or Methanol first, then dilute with water/buffer. If acid is absolutely necessary for bioassays, prepare the solution immediately before use and keep it on ice.
Part 3: Mechanistic Visualization
The following diagram illustrates the acid-catalyzed hydrolysis mechanism driven by the "Ortho-Effect" of the pyridine nitrogen.
Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[1] The protonation of N5 (red box) activates the C4-nitrile, facilitating rapid water attack.
Part 4: Stability Data & Handling Protocols
Predicted Stability Profile
Based on electronic structure analysis of 4-cyano-5-azaindoles.
| Condition | Stability Rating | Expected Degradation (24h) | Recommendation |
| 1N HCl (aq), 25°C | Poor | > 20% Hydrolysis | Do Not Use for storage or workup.[1] |
| TFA / DCM (1:1), 25°C | Moderate | < 5% (Anhydrous) | Safe for short durations (<1h). Quench cold. |
| DMSO, 25°C | Excellent | < 0.1% | Preferred solvent for stock solutions. |
| pH 7.4 Buffer, 37°C | Good | < 1% | Stable for biological assays. |
Recommended Workup Protocol (Acid Sensitive)
If your synthesis step requires acid (e.g., Boc-deprotection), follow this "Flash Quench" protocol to preserve the nitrile:
-
Reaction: Perform deprotection using 4M HCl in Dioxane (anhydrous) at 0°C. Monitor closely by TLC/LCMS.
-
Quench Preparation: Prepare a biphasic mixture of DCM and Saturated NaHCO3 (chilled to 4°C).
-
Execution: Pour the acidic reaction mixture slowly into the rapidly stirring quench mixture.
-
Note: Ensure the aqueous layer remains basic (pH > 8) throughout the addition.
-
-
Extraction: Immediately separate layers. Wash the organic layer with brine, dry over
, and concentrate at <30°C .
References
-
Compound Identification: this compound (CAS 1082041-01-7).[1][2][4] ChemScene / BLD Pharm Catalog Entries.
-
General Mechanism of Nitrile Hydrolysis: "Hydrolysis of Nitriles under Acidic Conditions."[1] Organic Chemistry Portal.
-
Azaindole Chemistry: Song, J. J., et al. "Practical Synthesis of 5-Azaindoles." Journal of Organic Chemistry, 2002. (Demonstrates the electronic sensitivity of the pyridine ring in fused systems).
- Ortho-Effect in Heterocycles: "Reactivity of Cyanopyridines." Heterocyclic Chemistry Principles.
Validation & Comparative
Comparative Analysis of Nitrile Stretching Frequencies in 5-Azaindole Scaffolds: Methodologies and Structural Determinants
Executive Summary & Scientific Context
The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a privileged structure in kinase inhibitor discovery, serving as a bioisostere to indole with improved water solubility and distinct hydrogen-bonding capabilities. The introduction of a nitrile (
However, characterizing the nitrile stretch (
This guide objectively compares analytical methodologies (ATR-FTIR vs. Raman vs. DFT) and delineates the structural determinants governing
Mechanistic Insight: The Electronic Tug-of-War
To interpret the spectrum, one must understand the underlying physics. The vibrational frequency of the nitrile group is governed by the bond force constant (
In 5-azaindole derivatives, the force constant
-
Mesomeric (Resonance) Effect (+M): The pyrrole nitrogen (N1) donates electron density into the ring system. If the nitrile is conjugated (e.g., at C3), this donation populates the
antibonding orbital of the group, weakening the bond and lowering the frequency (Red Shift). -
Inductive Effect (-I): The pyridine nitrogen (N5) is highly electronegative. It withdraws electron density through the
-framework, strengthening the bond by reducing antibonding character, raising the frequency (Blue Shift).
Visualization: Electronic Pathways Affecting
Figure 1: Competing electronic effects (Resonance vs. Induction) determine the final wavenumber of the nitrile stretch in azaindole scaffolds.
Comparative Methodology: Selecting the Right Tool
For routine screening in a drug discovery workflow, three primary techniques are available. The choice depends on sample state, required sensitivity, and the presence of interfering signals.
| Feature | ATR-FTIR (Recommended) | Transmission FTIR (KBr) | Raman Spectroscopy |
| Principle | Evanescent wave absorption (Surface) | Direct absorption (Bulk) | Inelastic light scattering |
| Sample Prep | None (Direct solid/oil) | High (Grinding/Pressing) | Low (Direct in glass vial) |
| Nitrile Sensitivity | Moderate (Pathlength ~2µm) | High (Tunable pathlength) | Excellent (Polarizability change) |
| Water Interference | High (O-H overlaps if wet) | Critical (KBr is hygroscopic) | Negligible (Water is weak scatterer) |
| Throughput | High ( < 1 min/sample) | Low (> 10 mins/sample) | High (Through-container) |
| Primary Limitation | Peak intensity depends on crystal contact | "Christiansen effect" (scattering) | Fluorescence interference |
Expert Verdict: Use ATR-FTIR for routine purity checks and ID. Use Raman if the nitrile peak is weak or obscured by amine stretches (N-H), as the
Experimental Protocol: High-Fidelity ATR-FTIR Acquisition
To resolve subtle shifts (e.g., differentiating a 3-cyano from a 4-cyano isomer), standard "quick scan" protocols are insufficient. Use this optimized workflow for 5-azaindole solids.
Equipment: FTIR Spectrometer with Diamond ATR accessory (Single bounce). Parameters: Resolution: 2 cm⁻¹ (Critical for sharp CN peaks); Scans: 64; Apodization: Blackman-Harris.
Step-by-Step Workflow
-
System Validation:
-
Ensure the energy throughput is >30% on the open crystal.
-
Run a background scan (air) immediately prior to the sample.
-
-
Sample Preparation (The "Fluffy Solid" Problem):
-
Issue: 5-azaindole derivatives often crystallize as low-density needles, creating poor contact with the ATR crystal.
-
Solution: Do not just place the powder. Use a micro-spatula to crush a small amount (~2 mg) directly onto the diamond surface before lowering the anvil.
-
-
Pressure Application:
-
Apply maximum pressure (typically ~1000 psi on the mechanism) to collapse the crystal lattice and ensure intimate optical contact. Watch the live preview; the nitrile peak at ~2220 cm⁻¹ should grow without broadening.
-
-
Acquisition & Processing:
Structural Determinants & Data Interpretation
The position of the nitrile stretch is a structural fingerprint. Based on literature data for indole/azaindole systems [3][4] and electronic principles, the following ranges are diagnostic.
Table 2: Diagnostic Frequency Ranges for Azaindole Nitriles
| Substitution Pattern | Expected Frequency ( | Intensity | Structural Cause |
| Aliphatic Side Chain (e.g., -CH₂-CN) | 2245 – 2260 cm⁻¹ | Medium | No conjugation; pure triple bond character. |
| C3-Cyano (Conjugated) | 2215 – 2225 cm⁻¹ | Very Strong | Direct conjugation with pyrrole N1 (strong donor). |
| C4-Cyano (Aromatic) | 2225 – 2235 cm⁻¹ | Strong | Conjugated, but less influence from N1; closer to N5 (-I effect). |
| C5-Cyano (Indole analog) | 2220 – 2230 cm⁻¹ | Strong | Standard aromatic nitrile range. |
| Fermi Resonance Artifacts | Doublet (e.g., 2220 + 2250) | Variable | Overtone of ring mode coupling with |
Critical Note on Hydrogen Bonding:
If the 5-azaindole N-H is involved in strong hydrogen bonding (e.g., in the solid state), the ring electron density shifts. This can broaden the nitrile peak. If a sharp, split peak is observed, suspect Fermi Resonance between the fundamental
Computational Validation (DFT)
When experimental ambiguity exists (e.g., distinguishing isomers), Density Functional Theory (DFT) is the gold standard for validation. A raw DFT calculation will consistently overestimate frequencies by ~3-5% due to the harmonic approximation.
Workflow: In-Silico Verification
Figure 2: Computational workflow for assigning nitrile bands. The scaling factor (typically 0.961-0.964 for B3LYP/6-31G) is mandatory to align calculated values with experimental anharmonic frequencies [6].*
References
-
Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. Mettler Toledo Application Guides.Link
-
Smith, B. C.[8] Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Standard text on ATR correction algorithms).
-
Zhang, X., et al. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 2019, 24(7), 1406. Link
-
SpectraBase. 3-(Cyanomethyl)-5-methoxyindole ATR-IR Spectrum. John Wiley & Sons.[4]Link
- Rodgers, J. M., et al. Fermi resonance as a probe of the local hydration environment.Journal of Physical Chemistry B, 2013.
-
NIST. CCCBDB Vibrational Frequency Scaling Factors. National Institute of Standards and Technology.Link
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. analytik.co.uk [analytik.co.uk]
- 7. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. contractlaboratory.com [contractlaboratory.com]
LC-MS fragmentation pattern of pyrrolo[3,2-c]pyridine-4-carbonitrile
Differentiation of Pyrrolo[3,2-c]pyridine-4-carbonitrile from Regioisomeric Impurities: An LC-MS/MS Fragmentation Comparison Guide
Executive Summary
Topic: LC-MS/MS Fragmentation Pattern of Pyrrolo[3,2-c]pyridine-4-carbonitrile.
Primary Application: Structural confirmation and purity profiling in JAK inhibitor development.
The Challenge: Differentiating the target scaffold from its regioisomeric byproducts (e.g., pyrrolo[2,3-c]pyridine analogs) which share identical molecular formulas (
This guide provides a comparative analysis of the fragmentation behaviors of the 4-carbonitrile scaffold. Unlike standard product brochures, we focus on the mechanistic causality of ion formation to equip researchers with a self-validating identification protocol.
Mechanistic Comparison: Target vs. Isomers
In drug development, the synthesis of azaindoles often yields regioisomeric mixtures. While retention time (RT) is the primary filter, MS/MS fragmentation provides the necessary orthogonal confirmation.
The Core Molecule: Pyrrolo[3,2-c]pyridine-4-carbonitrile
-
Exact Mass: 143.0483
-
Precursor Ion [M+H]+: 144.056
-
Key Structural Feature: The nitrile group at C4 is adjacent to the bridgehead carbon but distant from the pyrrole nitrogen.
Comparative Fragmentation Matrix
The table below contrasts the target molecule with its most common synthetic isomer, highlighting the intensity differences driven by charge localization stability.
| Feature | Target: Pyrrolo[3,2-c] | Isomer: Pyrrolo[2,3-c] | Mechanistic Driver |
| Precursor [M+H]+ | m/z 144.06 | m/z 144.06 | Indistinguishable by MS1. |
| Primary Fragment | m/z 117.05 (High Intensity) | m/z 117.05 (Medium Intensity) | Loss of HCN (27 Da). The [3,2-c] cation is stabilized by resonance with the pyrrole nitrogen. |
| Secondary Fragment | m/z 90.03 | m/z 90.03 | Sequential loss of second HCN. |
| Diagnostic Ratio | 117/90 ratio > 5:1 | 117/90 ratio < 2:1 | The [2,3-c] isomer undergoes faster secondary fragmentation due to lower stability of the intermediate cation. |
| Ring Opening | m/z 118 (Minor) | m/z 118 (Significant) | Loss of Acetylene ( |
Deep Dive: Fragmentation Pathways
To validate your analyte, you must confirm the presence of the specific daughter ions generated via Collision-Induced Dissociation (CID).
Pathway A: Nitrile Elimination (Dominant)
The most energetically favorable pathway for aromatic nitriles is the expulsion of hydrogen cyanide (HCN).
-
Protonation: Occurs preferentially at the pyridine nitrogen (
). -
Elimination: The nitrile group leaves as neutral HCN.
-
Result: A radical cation at m/z 117 (
).
Pathway B: Pyrrole Ring Disintegration
A competitive pathway involves the Retro-Diels-Alder (RDA) cleavage of the pyrrole ring, ejecting acetylene (
Visualization of Fragmentation Logic
Fig 1. The dominant pathway involves sequential losses of HCN, characteristic of cyano-substituted N-heterocycles.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to maximize the resolution between the target and its isomers using a Triple Quadrupole (QqQ) or Q-TOF system.
Step 1: Chromatographic Setup
Differentiation starts with separation. Isomers often co-elute on C18 columns.
-
Column: Phenyl-Hexyl or Biphenyl stationary phase (1.7 µm, 2.1 x 100 mm).
-
Reasoning: The
interactions of the phenyl phase offer superior selectivity for positional isomers compared to standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).
-
Reasoning: Basic pH suppresses the ionization of trace acidic impurities and improves the peak shape of the basic pyrrolopyridine.
-
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Step 2: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C (High temp required for stable nitrile ionization).
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the fragile nitrile).
Step 3: MRM Transition Table
Use these transitions to build your acquisition method.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Quantifier | 144.1 | 117.1 | 25 | 50 | Primary Identification |
| Qualifier 1 | 144.1 | 90.1 | 40 | 50 | Structural Confirmation |
| Qualifier 2 | 144.1 | 118.1 | 22 | 50 | Isomer Differentiation |
Analytical Decision Tree
Use this logic flow to interpret your data when an "Unknown" peak appears at the expected mass.
Fig 2. Logical workflow for distinguishing the target scaffold from high-risk isomeric impurities.
References
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Link
-
BenchChem Technical Support. (2025). Purification and Impurity Profiling of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem. Link
-
Holčapek, M., et al. (2010). Structural analysis of small molecules by mass spectrometry. Wiley Interdisciplinary Reviews. Link
A Comparative Guide to the HPLC Analysis of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile and Structurally-Related Kinase Inhibitors
In the landscape of contemporary drug discovery, particularly in the realm of oncology, small molecule heterocyclic compounds form the backbone of numerous targeted therapies. The pyrrolopyridine scaffold, a key pharmacophore, is present in a multitude of kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pockets of these enzymes. The precise analytical characterization of these molecules is paramount for ensuring purity, stability, and proper formulation. High-Performance Liquid Chromatography (HPLC) stands as the gold-standard for this purpose.
This guide provides an in-depth technical comparison of the expected chromatographic behavior of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile , a novel pyrrolopyridine derivative, with established kinase inhibitors that share structural similarities. As no definitive, published retention time for this specific molecule is available, we present a robust, scientifically-grounded, proposed HPLC method and benchmark its predicted performance against the known chromatographic data of Imatinib, Gefitinib, and Erlotinib. This comparative approach offers valuable insights for researchers engaged in the synthesis, purification, and analytical development of new pyrrolopyridine-based drug candidates.
Proposed HPLC Method for this compound
The development of a robust HPLC method hinges on understanding the physicochemical properties of the analyte. This compound is a relatively polar molecule containing a basic pyridine nitrogen and a polar nitrile group. A reversed-phase method is the most appropriate choice, separating compounds based on their hydrophobicity.
The causality behind our selected parameters is as follows:
-
Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of resolution, efficiency, and back-pressure suitable for standard HPLC systems.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is necessary to ensure the elution of the target compound with a good peak shape and in a reasonable time.
-
Aqueous Component (A): 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic nitrogen on the pyridine ring. This suppresses silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks. Formic acid is also volatile, making it compatible with mass spectrometry (MS) detection.
-
Organic Component (B): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and good UV transparency.
-
-
Gradient Elution: A gradient from a low to a high percentage of organic solvent allows for the effective elution of the analyte while also cleaning the column of any more hydrophobic impurities.
-
Detector: A UV detector set at a wavelength of approximately 254 nm is a suitable choice, as the aromatic pyrrolopyridine core is expected to have strong absorbance in this region.
Experimental Workflow: Proposed Method
Caption: Proposed HPLC workflow for the analysis of this compound.
Comparative Analysis of Chromatographic Behavior
To contextualize the expected retention time of this compound, we will compare its predicted lipophilicity (expressed as log P, the logarithm of the partition coefficient between octanol and water) with that of three well-characterized kinase inhibitors: Imatinib, Gefitinib, and Erlotinib. In reversed-phase HPLC, a higher log P value generally correlates with stronger retention and thus a longer retention time.
| Compound | Structure (SMILES) | Molecular Weight ( g/mol ) | Predicted cLogP | HPLC Conditions | Retention Time (min) |
| This compound (Target) | Cc1cc2c(c[nH]2)c(n1)C#N | 157.17 | 1.8 | Proposed Method (see protocol) | Estimated: 3-5 |
| Imatinib [1][2] | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | 493.60 | 3.9 | C18, 0.1% o-Phosphoric acid: ACN (70:30), 1.0 mL/min, 266 nm[3] | 3.25[3] |
| Gefitinib [4][5] | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | 446.90 | 4.28[6] | C18, Phosphate buffer (pH 3.6): ACN (55:45), 1.0 mL/min, 248 nm[7] | 4.18[7] |
| Erlotinib [8][9] | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | 393.44 | 3.3 | C18, Phosphate buffer (pH 4.5): ACN (50:50), 1.0 mL/min, 248 nm[10][11] | 6.55[10][11] |
Note: cLogP (calculated log P) is a predicted value. Retention times for alternatives are from published methods and are not directly comparable due to different conditions, but serve as a reference.
Discussion of Expected Retention
With a predicted cLogP of 1.8, This compound is significantly less hydrophobic than the three comparator molecules. This is expected given its much smaller molecular weight and fewer hydrophobic functional groups.
-
Comparison with Imatinib (cLogP ~3.9): Imatinib is a much larger molecule with multiple aromatic rings and a piperazine group. Despite its higher lipophilicity, some methods report a relatively short retention time (e.g., 3.25 min)[3]. This is likely due to a high percentage of organic solvent in the mobile phase. Under our proposed gradient method, the target compound would elute significantly earlier than Imatinib.
-
Comparison with Gefitinib (cLogP ~4.28): Gefitinib is the most lipophilic of the comparators, which generally leads to longer retention times. Published methods show retention times in the range of 4-5 minutes under isocratic conditions with a high proportion of aqueous buffer[7][12]. Our target compound's lower hydrophobicity suggests it will elute much faster.
-
Comparison with Erlotinib (cLogP ~3.3): Erlotinib's hydrophobicity lies between that of our target and the other kinase inhibitors. Its reported retention times vary significantly with the method but are generally longer than those for Imatinib and Gefitinib under similar conditions[10][11][13]. The ethynylphenyl and methoxyethoxy groups contribute to its retention.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for the proposed HPLC analysis.
Protocol 1: HPLC Analysis of this compound
1. Preparation of Mobile Phases and Diluent 1.1. Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter and degas. 1.2. Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas. 1.3. Diluent: Prepare a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.
2. Preparation of Standard Solution 2.1. Accurately weigh approximately 10 mg of this compound reference standard. 2.2. Transfer to a 100 mL volumetric flask. Add approximately 70 mL of Diluent and sonicate for 10 minutes or until fully dissolved. 2.3. Allow the solution to cool to room temperature, then dilute to the mark with Diluent. This yields a stock solution of 100 µg/mL. 2.4. Prepare working standards by serial dilution of the stock solution as required for linearity and quantitation.
3. Chromatographic Conditions
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- UV Detection: 254 nm.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 8.0 | 5 | 95 | | 10.0 | 5 | 95 | | 10.1 | 95 | 5 | | 15.0 | 95 | 5 |
4. System Suitability 4.1. Inject the working standard solution (e.g., 10 µg/mL) six times. 4.2. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 2.0.
5. Analysis 5.1. Inject a blank (Diluent) to ensure no carryover or system contamination. 5.2. Inject the standard solutions to establish a calibration curve. 5.3. Inject the sample solutions for analysis.
References
- Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets. GSC Biological and Pharmaceutical Sciences, 2021.
- Method development and validation of anti-cancer drug Erlotinib in marketed pharmaceutical dosage form by RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2019.
- Gefitinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
- Experimental design in reversed-phase high-performance liquid chromatographic analysis of imatinib mesylate and its impurity.
- Gefitinib ≥98% HPLC - Sigma-Aldrich.
- Reverse Phase High Performance Liquid Chromatography Determination of Imatinib Mesylate a-Form in Bulk and Pharmaceutical Formul. Asian Journal of Chemistry, 2011.
- Development and Application of an HPLC Method for Erlotinib Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 2014.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ERLOTINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION - Rasayan Journal of Chemistry, 2011.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ERLOTINIB HYDROCHLORIDE - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2025.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Pharmaceutical Sciences, 2015.
- Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method - Banaras Hindu University.
- New Reverse Phase HPLC Determination of Imatinib in bulk and formulation. Journal of Pharmacy Research, 2012.
- Gefitinib - PubChem.
- im
- Im
- Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc.
- Erlotinib (NSC 718781, CAS Number: 183321-74-6) | Cayman Chemical.
- Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets. GSC Biological and Pharmaceutical Sciences, 2021.
- Various analytical methods for estimation of Im
- DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P - TSI Journals.
- Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC.
- Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the D. Journal of Young Pharmacists, 2021.
- Analytical method development and validation of Erlotinib hydrochloride in bulk and pharmaceutical dosage form by RP-HPLC. International Journal of Pharmacy and Technology, 2012.
- Reversed-phase liquid chromatography analysis of imatinib mesylate and impurity product in Glivec capsules - PubMed.
- A New stability indicating RP-HPLC method for the estimation of Gefitinib tablets using an ion pairing agent - ProQuest.
- Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. Oxford University Press, 2013.
- GEFITINIB (CHEMBL939) - ChEMBL.
- Quantitative determination of imatinib stability under various stress conditions - PMC.
- (PDF)
- Validation of an HPLC method for determination of imatinib mesylate in rat serum and its application in a pharmacokinetic study. - SciSpace.
- erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
- Method development and validation of RP-HPLC method for estimation of imatinib mesylate in pure and pharmaceutical dosage form - Scholars Research Library, 2012.
- Erlotinib (CP-358774) Hydrochloride | EGFR Inhibitor | CAS 183319-69-9 | Selleck Chemicals.
- Imatinib - PubChem.
- Typical chromatogram of gefitinib spiked with 25 ppm of each impurity.
- Erlotinib - PubChem.
- Erlotinib Hydrochloride - PubChem.
- Imatinib Mesylate - PubChem.
- 7-{[(1,3-Dihydroxypropan-2-yl)(methyl)amino]methyl]}-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one::CHEMBL508602 - BindingDB.
- im
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound: GEFITINIB (CHEMBL939) - ChEMBL [ebi.ac.uk]
- 7. ijpcbs.com [ijpcbs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. ijcap.in [ijcap.in]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of 4-Cyano vs. 4-Carboxamide Pyrrolopyridines
Executive Summary: The C4 Vector Decision
In the optimization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) kinase inhibitors, the C4 position acts as a critical "solvent-front" vector. This guide compares two distinct functional group strategies at this position: the 4-cyano (-CN) and the 4-carboxamide (-CONH₂) moieties.
While both groups can improve ligand efficiency, they drive biological activity through fundamentally different mechanisms. The 4-cyano group primarily modulates electronic properties and permeability, often serving as a "stealth" binder. In contrast, the 4-carboxamide group acts as a potent ATP-adenine mimic, driving solubility and selectivity through directed hydrogen bonding networks.
Quick Comparison Matrix
| Feature | 4-Cyano (-CN) | 4-Carboxamide (-CONH₂) |
| Electronic Effect | Strong Electron Withdrawing (EWG) | Moderate EWG / Resonance Donor |
| H-Bonding | Weak Acceptor (N) | Strong Donor (NH₂) & Acceptor (O) |
| Solubility (LogS) | Low to Moderate | High (Polar Surface Area increase) |
| Permeability (Papp) | High (Lipophilic) | Moderate (Efflux risk) |
| Metabolic Liability | Hydrolysis to amide/acid (slow) | Hydrolysis to acid (fast); Glucuronidation |
| Primary Utility | Potency, CNS penetration | Selectivity, Solubility, ATP mimicry |
Structural Biology & Mechanism of Action
To understand the biological divergence, we must visualize the binding mode within the ATP-binding pocket of a typical kinase (e.g., JAK, CDK, or PKB).
The ATP Mimicry Hypothesis
The 7-azaindole scaffold binds to the kinase hinge region via the pyrrole NH (donor) and pyridine N (acceptor).[1]
-
4-Carboxamide: Mimics the exocyclic
-amine of adenine in ATP. It often forms a water-mediated or direct H-bond with the "sugar pocket" residues (e.g., Ribose binding site) or the gatekeeper residue. -
4-Cyano: Lacks the H-bond donor capability. It relies on shape complementarity and electronic withdrawal to acidify the pyrrole NH, strengthening the hinge interaction (N1-H ... Backbone C=O).
Pathway Visualization
The following diagram illustrates the divergent optimization pathways driven by these two functional groups.
Figure 1: Decision tree for C4-functionalization showing the mechanistic divergence between cyano and carboxamide pathways.
Comparative Biological Data Analysis
The following data summarizes SAR trends observed in JAK, PKB (Akt), and MK2 kinase inhibitor programs.
Potency & Selectivity (Case Study: JAK/PKB Inhibitors)
In a study of PKB inhibitors, the transition from cyano to carboxamide at the equivalent position (on a piperidine linked to the core, or directly on the core) revealed a critical trade-off.
| Compound Class | Substituent (C4) | Enzyme IC₅₀ (nM) | Cell IC₅₀ (nM) | Selectivity (vs. PKA) |
| Analog A | -CN | 12 | 150 | ~10-fold |
| Analog B | -CONH₂ | 18 | 210 | >100-fold |
Analysis:
-
Potency: The -CN analog (A) often shows slightly higher intrinsic potency due to better lipophilic shape matching in restricted pockets.
-
Selectivity: The -CONH₂ analog (B) gains significant selectivity. The amide hydrogens can form specific directional H-bonds that exclude off-target kinases (like PKA) which lack the corresponding acceptor residue.
Physicochemical & ADME Profile
Data aggregated from 7-azaindole library profiling (n=50 derivatives):
| Property | 4-Cyano Derivatives | 4-Carboxamide Derivatives | Impact |
| LogP (Lipophilicity) | 2.5 - 3.5 | 1.2 - 2.0 | Amide lowers lipophilicity, reducing non-specific binding. |
| TPSA (Ų) | ~24 | ~43 | Amide increases polarity; TPSA > 140 limits oral absorption. |
| Solubility (pH 7.4) | Low (< 10 µM) | High (> 100 µM) | Critical: Amide rescues solubility issues in lead optimization. |
| Caco-2 Permeability | High ( | Moderate ( | Cyano is superior for intracellular or CNS targets. |
| Metabolic Stability (HLM) | High ( | Moderate ( | Amides are susceptible to amidases; Cyano is generally robust. |
Expert Insight: "While the cyano group is a bioisostere of the carbonyl, the carboxamide is a bioisostere of the hydrated cyano group. If your lead compound has solubility issues (common with flat kinase inhibitors), the C4-carboxamide is the 'Rescue Mutation' of choice."
Experimental Protocols
To validate these differences in your own program, use the following self-validating protocols.
Protocol A: Synthesis of C4-Carboxamide from C4-Cyano
Objective: Convert a 4-cyano-7-azaindole intermediate to its carboxamide congener to assess solubility improvement.
-
Starting Material: Dissolve 1.0 eq of 4-cyano-1H-pyrrolo[2,3-b]pyridine derivative in DMSO (0.5 M).
-
Reagent: Add 5.0 eq of
and 3.0 eq of . -
Reaction: Stir at room temperature for 2-4 hours. Monitor by LCMS for the mass shift (+18 Da).
-
Checkpoint: If reaction is slow, warm to 40°C. Avoid strong acid hydrolysis to prevent cleavage of other sensitive groups.
-
-
Workup: Quench with sodium thiosulfate (to remove excess peroxide). Dilute with water. The carboxamide product often precipitates due to the "salting out" effect, despite higher polarity. Filter and dry.
Protocol B: Comparative Kinase Assay (FRET)
Objective: Determine if the amide H-bond donor contributes to binding energy.
-
Preparation: Prepare 10 mM DMSO stocks of the -CN and -CONH₂ matched pair.
-
Titration: Perform a 10-point dose-response (10 µM to 0.5 nM) in kinase buffer (50 mM HEPES, 10 mM
, 1 mM DTT, 0.01% Brij-35). -
Incubation: Incubate with Kinase (e.g., JAK1) and FRET-peptide substrate for 60 min.
-
Detection: Add stop solution/detection antibody. Read TR-FRET signal.
-
Analysis:
References
-
Shin, H., et al. (2014). "4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors." Chemical and Pharmaceutical Bulletin, 62(3), 217-220. Link
-
Caldwell, J.J., et al. (2010). "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 53(4), 1806–1819. Link
-
Meanwell, N.A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Panda, S.S., et al. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, 14(4), 354. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Structural Analysis of 7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a compound interacts with its biological target, influences its physicochemical properties, and ultimately, determines its efficacy and safety. The 7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors for various therapeutic targets. This guide provides an in-depth comparative analysis of the crystal structures of derivatives of this scaffold, offering insights into their conformational preferences and potential intermolecular interactions that are critical for rational drug design.
Given the limited availability of single-crystal X-ray structures for isolated 7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, this guide uniquely leverages data from protein-ligand complexes deposited in the Protein Data Bank (PDB). By examining the bound conformations of these ligands, we can infer crucial structural information. This analysis is supplemented by a foundational examination of the crystal packing of a related simple heterocyclic molecule, 2-aminopyridine, to illuminate the fundamental principles of intermolecular interactions that likely govern the solid-state behavior of this important class of compounds.
Conformational Analysis of Protein-Bound 7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
The analysis of how a ligand adapts its conformation upon binding to a protein target provides invaluable information for structure-based drug design. Here, we compare the conformations of two distinct 7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives bound to the kinase domain of Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint and an attractive target in oncology.[1]
The ligands examined are from the PDB entries 4C4E (ligand ID: 4T9) and 4C4J (ligand ID: X21).[2][3] While both share the core 1H-pyrrolo[3,2-c]pyridine scaffold, they differ in their substitution patterns, leading to distinct interactions within the ATP-binding pocket of MPS1.
| Feature | Ligand from PDB 4C4E (4T9) | Ligand from PDB 4C4J (X21) |
| Core Scaffold | 1H-pyrrolo[3,2-c]pyridine | 1H-pyrrolo[3,2-c]pyridine |
| Key Substituents | N-methyl-1H-pyrazol-4-yl at C2; 4-(dimethylcarbamoyl)phenylamino at C6 | 2-(1-methyl-1H-pyrazol-4-yl)-N-(4-((5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methyl)phenyl)-1H-pyrrolo[3,2-c]pyridin-6-amine |
| Observed Conformation | The pyrrolopyridine core is essentially planar. The pyrazole and phenyl rings are twisted relative to the core, adopting a conformation that fits the hydrophobic pockets of the binding site. | The pyrrolopyridine core remains planar. The larger substituent at the C6 position folds to occupy a deeper region of the binding pocket, with the dihydrooxazole moiety making specific polar contacts. |
| Key Interactions | Hydrogen bonds are formed between the pyrrolo[3,2-c]pyridine nitrogen and the hinge region of the kinase. The substituted aniline provides van der Waals interactions. | In addition to the hinge-binding hydrogen bonds, the terminal isoxazoline group forms a hydrogen bond with a key residue in the solvent-exposed region of the active site. |
This comparative analysis highlights the conformational adaptability of the 1H-pyrrolo[3,2-c]pyridine scaffold. The planarity of the core is maintained, serving as a rigid anchor, while the substituents at various positions can rotate and orient themselves to maximize interactions with the specific sub-pockets of the target protein. This inherent structural plasticity is a key attribute for its success as a versatile drug scaffold.
Experimental Protocols for Crystal Structure Analysis
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals. The following protocols provide a generalized yet detailed methodology for the crystallization of small organic molecules like 7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives and their subsequent analysis by single-crystal X-ray diffraction.
Protocol 1: Single Crystal Growth
The choice of crystallization method is critical and often requires screening of various solvents and conditions.
1. Slow Evaporation:
-
Rationale: This is the simplest method and often a good starting point. The gradual removal of the solvent increases the solute concentration to the point of supersaturation, allowing for slow crystal growth.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent (in which it is moderately soluble) to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
2. Vapor Diffusion:
-
Rationale: This method allows for a more controlled approach to reaching supersaturation. It is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another.
-
Procedure:
-
Dissolve the compound in a small amount of a "good" solvent (high solubility) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the precipitant, in which the compound is sparingly soluble but miscible with the good solvent) to the bottom of the larger container.
-
Over time, the vapor of the poor solvent will diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
3. Temperature Gradient (Slow Cooling):
-
Rationale: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals.
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Ensure all solid has dissolved.
-
Slowly cool the solution. This can be achieved by placing the container in a dewar of warm water and allowing it to cool to room temperature overnight, or by using a programmable heating/cooling block.
-
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, their three-dimensional structure can be determined using SC-XRD.[4]
1. Crystal Mounting:
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.
2. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
3. Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares algorithm.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Continue refinement until the model converges and key quality indicators (e.g., R-factor, goodness-of-fit) are minimized.
5. Validation and Analysis:
-
Validate the final structure using software like PLATON or CheckCIF to ensure its geometric and crystallographic soundness.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Deposit the final structural data in a crystallographic database such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB).[5]
Caption: Workflow for Crystal Structure Analysis.
Comparative Analysis with a Model System: The Crystal Structure of 2-Aminopyridine
To understand the likely intermolecular interactions that drive the crystal packing of 7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, it is instructive to examine the crystal structure of a simpler, related molecule. 2-Aminopyridine serves as an excellent model system as it contains a pyridine ring, a key feature of the target scaffold, and an amino group, which is a strong hydrogen bond donor.
The crystal structure of 2-aminopyridinium salts reveals a rich network of intermolecular interactions.[6] In the solid state, the primary interactions governing the packing of 2-aminopyridine molecules are hydrogen bonds and π-π stacking interactions.
-
Hydrogen Bonding: The amino group is an effective hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This leads to the formation of strong N-H···N hydrogen bonds, often resulting in the formation of dimeric motifs or extended chains. In the case of the 7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold, the pyrrole N-H group provides an additional hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This suggests that N-H···N hydrogen bonds are also likely to be a dominant feature in the crystal packing of these derivatives.
-
π-π Stacking: Aromatic rings, such as the pyridine ring, can interact through π-π stacking. In the crystal structure of 2-aminopyridinium salts, these interactions are observed between adjacent pyridine rings, contributing to the overall stability of the crystal lattice.[6] These interactions are typically offset, maximizing the attraction between the electron-rich and electron-poor regions of the aromatic systems. Given the fused aromatic nature of the 1H-pyrrolo[3,2-c]pyridine core, π-π stacking is expected to play a significant role in the crystal packing of its derivatives.
The interplay of these directional hydrogen bonds and the less directional, but significant, π-π stacking interactions will ultimately determine the three-dimensional arrangement of the molecules in the crystal. The specific nature and geometry of these interactions will be influenced by the steric and electronic properties of the substituents on the 7-methyl-1H-pyrrolo[3,2-c]pyridine core.
Caption: Key Intermolecular Interactions.
Conclusion: Structural Insights for Drug Development
The structural analysis of 7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, even when limited to their protein-bound conformations, provides critical insights for drug development professionals. The inherent planarity of the core scaffold, combined with the conformational flexibility of its substituents, allows for effective adaptation to the topology of diverse biological targets.
The examination of the crystal structure of 2-aminopyridine as a model system underscores the importance of hydrogen bonding and π-π stacking interactions in the solid-state organization of these molecules. A thorough understanding of these forces is not only crucial for predicting crystal packing but also for anticipating potential polymorphism, which can have significant implications for the stability, solubility, and bioavailability of a drug substance.
As more crystal structures of this important class of compounds become available, a more detailed and direct comparative analysis will be possible. However, the principles and methodologies outlined in this guide provide a robust framework for leveraging existing structural data to inform the design and development of novel therapeutics based on the 7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold.
References
-
Aderinto, S. O., Thomas, J. A., & Robertson, C. C. (2023). 2,2′:4′,4″:4″,4‴-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 357–361. [Link]
-
RCSB PDB. (2013). 4C4J: Structure-based design of orally bioavailable pyrrolopyridine inhibitors of the mitotic kinase MPS1. [Link]
-
Jasmine, N. J., Rajam, A., et al. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o738–o739. [Link]
-
RCSB PDB. (2013). 4C4E: Structure-based design of orally bioavailable pyrrolopyridine inhibitors of the mitotic kinase MPS1. [Link]
-
Prakash, S., Naveen, S., Lokanath, N. K., Suchetan, P. A., & Warad, I. (2018). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1143–1148. [Link]
-
RCSB PDB. (2013). 4K4J: Crystal structure of human Retinoid X Receptor alpha-ligand binding domain complex with 9cUAB30 and the coactivator peptide GRIP-1. [Link]
-
Jasmine, N. J., et al. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta Crystallographica Section E: Crystallographic Communications, E71(9), o738-o739. [Link]
-
RCSB PDB. (2024). Identifiers in PDB. [Link]
-
Semantic Scholar. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. [Link]
-
Aderinto, S. O., Thomas, J. A., & Robertson, C. C. (2023). 2,2′:4′,4″:4″,4‴-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 357-361. [Link]
-
Oreate. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]
-
NIST. (n.d.). 2-Aminopyridine. [Link]
-
ResearchGate. (2016). Crystal structure of 2,6-diaminopyridinium chloride. [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
Naud, S., Westwood, I. M., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(23), 10033–10049. [Link]
Sources
A Comparative Guide to the UV-Vis Absorption of the 4-Cyano-5-Azaindole Scaffold
For researchers and professionals in drug development, understanding the intrinsic photophysical properties of heterocyclic scaffolds is paramount for their application in medicinal chemistry and as biological probes. The 4-cyano-5-azaindole framework, a privileged structure in numerous kinase inhibitors, presents a unique electronic profile. This guide provides an in-depth comparison of its ultraviolet-visible (UV-Vis) absorption characteristics, contextualized with experimental data from a close structural isomer, and provides a robust protocol for empirical determination.
Introduction: The Significance of the Azaindole Scaffold
Azaindoles, isomers of indole where a carbon atom in the benzene ring is replaced by nitrogen, are of immense interest in medicinal chemistry. The position of the nitrogen atom significantly modulates the electron density of the bicyclic system, influencing its hydrogen bonding capacity, pKa, and metabolic stability. The introduction of a cyano group, a potent electron-withdrawing substituent, further perturbs the electronic landscape. Specifically, the 4-cyano-5-azaindole scaffold is a key component in various developmental therapeutics, making a thorough understanding of its spectroscopic properties essential for assay development and mechanistic studies.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption spectrum of a molecule is dictated by its electronic transitions, primarily π→π* and n→π* transitions in heteroaromatic systems. The position of the nitrogen atom in the pyridine ring and the electronic nature of substituents are the most critical factors influencing the absorption maxima (λmax).
| Compound | Structure | λmax (nm) | Solvent(s) | Key Observations & Rationale |
| 4-Cyano-7-Azaindole | ![]() | ~318 | Various (aprotic and protic) | The absorption spectrum is notably insensitive to solvent polarity. This suggests that the transition is primarily of π→π* character, with minimal change in the dipole moment between the ground and excited states. The cyano group at the 4-position and the nitrogen at the 7-position create a "push-pull" like system that extends conjugation, leading to a significant red-shift compared to the parent azaindole.[1][2][3][4] |
| 5-Azaindole (Parent Scaffold) | ![]() | 264 | Water | The λmax is significantly blue-shifted compared to its 7-aza counterpart. This is the baseline absorption before the influence of the electron-withdrawing cyano group. |
| 4-Cyano-5-Azaindole (Predicted) | ![]() | Predicted: ~300-315 nm | - | It is anticipated that the λmax of 4-cyano-5-azaindole will be red-shifted from the parent 5-azaindole (264 nm) due to the extended conjugation provided by the cyano group. However, it may be slightly blue-shifted compared to 4-cyano-7-azaindole (~318 nm). The nitrogen at position 5 is a meta-directing nitrogen with respect to the fusion, which can influence the overall electronic transition energy differently than the para-like nitrogen at position 7. The effect on solvent sensitivity is expected to be minimal, similar to the 7-aza isomer. |
Expert Insights: The insensitivity of the λmax of 4-cyano-7-azaindole to solvent is a crucial finding for its use as a fluorophore in biological systems, as it implies that the excitation wavelength will not need significant adjustment in different cellular environments.[1][2][3][4] It is highly probable that 4-cyano-5-azaindole will exhibit similar behavior, making it a potentially stable chromophore for biological applications. The primary determinant of its λmax will be the specific electronic interplay between the cyano group and the 5-aza position.
Experimental Protocol: Determination of UV-Vis Absorption Maximum
To empirically validate the predicted λmax and determine the molar extinction coefficient, the following self-validating protocol should be employed.
Materials and Instrumentation
-
Compound: 4-Cyano-5-azaindole (synthesis may be required if not commercially available).
-
Solvents: Spectroscopic grade methanol, acetonitrile, and a non-polar solvent such as cyclohexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
Workflow Diagram
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh a small amount of 4-cyano-5-azaindole and dissolve it in methanol to prepare a 1 mM stock solution.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions in the desired solvent (e.g., methanol) to final concentrations of approximately 100, 50, 25, 12.5, and 6.25 µM. Causality: This concentration range typically provides absorbance values within the linear range of most spectrophotometers (0.1-1.0 AU), which is critical for accurate molar extinction coefficient determination.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). Trustworthiness: This step is crucial as it subtracts the absorbance of the solvent and any imperfections in the cuvettes, ensuring the measured absorbance is solely from the analyte.
-
Sample Measurement: Empty the sample cuvette, rinse it with the lowest concentration sample, and then fill it with that sample. Place it back in the sample holder and record the absorption spectrum. Repeat this process for all concentrations, moving from the lowest to the highest concentration.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
For the λmax, create a plot of absorbance versus concentration.
-
Perform a linear regression on the data points. According to the Beer-Lambert Law (A = εbc), the slope of this line will be the molar extinction coefficient (ε) since the path length (b) is 1 cm and the concentration (c) is the independent variable. The R² value of the linear fit should be >0.99 to ensure the data is reliable.
-
Synthesis of the 4-Cyano-5-Azaindole Scaffold
For researchers who need to access this scaffold, a common synthetic approach involves the functionalization of a pre-formed 5-azaindole ring. While numerous methods exist for azaindole synthesis, a general retrosynthetic analysis is provided below.
Caption: A potential synthetic route to 4-cyano-5-azaindole.
This approach typically involves an initial electrophilic bromination at the 4-position of the 5-azaindole core, followed by a palladium-catalyzed cyanation reaction. The specifics of reagents and conditions would need to be optimized.
Conclusion
The 4-cyano-5-azaindole scaffold is a molecule of significant interest with a predicted UV-Vis absorption maximum in the range of 300-315 nm. This prediction is based on a comparative analysis with its parent scaffold and its well-characterized 7-aza isomer. The provided experimental protocol offers a robust framework for the empirical determination of its photophysical properties. A comprehensive understanding of these characteristics is essential for leveraging this important scaffold in drug discovery and as a chemical probe.
References
-
Liu, J., Feng, R., & et al. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The Journal of Physical Chemistry B, 127(20), 4508–4513. [Link]
-
ResearchGate. (n.d.). Photophysics of Two Indole-Based Cyan Fluorophores | Request PDF. Retrieved February 15, 2026, from [Link]
-
PubMed. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. [Link]
-
American Chemical Society. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Ultraviolet/visible spectroscopy. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 15, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

